molecular formula C8H5ClN2 B1589900 4-Chloro-1,8-naphthyridine CAS No. 35170-94-6

4-Chloro-1,8-naphthyridine

Cat. No.: B1589900
CAS No.: 35170-94-6
M. Wt: 164.59 g/mol
InChI Key: SIADAGFXEHBPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADAGFXEHBPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497522
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35170-94-6
Record name 4-Chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in drug discovery, renowned for its wide spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] 4-Chloro-1,8-naphthyridine, in particular, serves as a versatile intermediate, with the chloro group at the 4-position acting as a reactive handle for the introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug development.[5]

Synthetic Strategy: A Two-Step Approach to this compound

The most common and efficient synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 1,8-naphthyridin-4-ol, followed by a chlorination reaction.

Synthesis of 1,8-Naphthyridin-4-ol: The Foundation

Several methods exist for the synthesis of the 1,8-naphthyridine core, with the Friedländer annulation being a widely adopted and versatile approach.[6][7][8][9][10] This reaction involves the condensation of a 2-amino-nicotinaldehyde with a carbonyl compound containing an α-methylene group. For the synthesis of 1,8-naphthyridin-4-ol, a variation of this approach is often employed, starting from 2-aminopyridine derivatives. A plausible and effective method is the Michael addition of 2-aminopyridines with methyl propiolate, followed by a high-temperature cyclization.[11]

Causality Behind Experimental Choices:

  • Michael Addition: This reaction is chosen for its efficiency in forming the initial adduct between the 2-aminopyridine and the propiolate ester, which is the crucial first step in building the bicyclic naphthyridine ring system.

  • High-Temperature Cyclization: The subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the ring-closing reaction. High-boiling solvents like Dowtherm-A are used to achieve the necessary temperatures for efficient conversion to the desired 4-hydroxy-1,8-naphthyridine (1,8-naphthyridin-4-ol) product.[11]

Chlorination of 1,8-Naphthyridin-4-ol: The Key Transformation

The conversion of the hydroxyl group in 1,8-naphthyridin-4-ol to a chloro group is a critical step. This is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[12][13][14]

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly effective and widely used reagent for the deoxychlorination of heteroaromatic hydroxyl compounds. Its reactivity is often enhanced when used in excess or in the presence of a base like pyridine or a tertiary amine.[12][14][15] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion. Solvent-free conditions or the use of a high-boiling inert solvent are common to facilitate the reaction.[12][14] The use of an equimolar amount of POCl₃ in a sealed reactor is a greener and more atom-economical approach suitable for larger-scale synthesis.[12]

Experimental Protocols

Detailed Protocol for Chlorination of 1,8-Naphthyridin-4-ol

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1,8-naphthyridin-4-ol.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. For every 1 gram of 1,8-naphthyridin-4-ol, approximately 5-10 mL of POCl₃ is typically used.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

    • The crude this compound will precipitate as a solid.

  • Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[16]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination 2-Aminopyridine 2-Aminopyridine Michael_Addition Michael Addition 2-Aminopyridine->Michael_Addition Methyl_Propiolate Methyl_Propiolate Methyl_Propiolate->Michael_Addition Intermediate_Adduct Intermediate Adduct Michael_Addition->Intermediate_Adduct Cyclization High-Temp Cyclization (Dowtherm-A) Intermediate_Adduct->Cyclization Naphthyridinol 1,8-Naphthyridin-4-ol Cyclization->Naphthyridinol Chlorination_Reaction Chlorination Naphthyridinol->Chlorination_Reaction POCl3 POCl3 POCl3->Chlorination_Reaction Final_Product This compound Chlorination_Reaction->Final_Product Purification Purification (Recrystallization/ Chromatography) Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[17]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These values are based on data from similar 1,8-naphthyridine derivatives and predictive models.[17][18]

Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling constants will be characteristic of the substituted 1,8-naphthyridine ring system.
¹³C NMR Aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon attached to the chlorine atom will have a distinct chemical shift.[19]
IR Spectroscopy Characteristic peaks for C=C and C=N stretching in the aromatic ring will be observed in the 1620-1580 cm⁻¹ region. A C-Cl stretching band may be observed in the fingerprint region.[18][20][21]
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) and the isotopic peak for the chlorine atom ([M+2]⁺) will be observed, confirming the presence of chlorine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[18]
Detailed Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[17]

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

    • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Analyze the sample using an ESI or other suitable ionization technique coupled with a mass analyzer.

Visualization of Characterization Logic

Characterization_Logic cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained cluster_confirmation Overall Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Proton_Environment Proton Environment & Connectivity NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton NMR->Carbon_Skeleton IR IR Spectroscopy Functional_Groups Functional Groups (C=C, C=N, C-Cl) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Structure_Confirmation Structural Confirmation of This compound Proton_Environment->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

Caption: Logic flow for the structural characterization of the target compound.

Conclusion

This guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic routes and the application of key analytical techniques, researchers and drug development professionals can confidently produce and validate this important chemical intermediate for their research endeavors. The methodologies described herein are robust and can be adapted for various scales of production, paving the way for the discovery of new and potent 1,8-naphthyridine-based therapeutic agents.

References

The Diverse Biological Activities of Novel 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its versatile synthesis, reactivity, and a wide range of biological activities make it a privileged structure in the development of novel therapeutic agents.[1][2][3] This guide provides an in-depth overview of the significant biological activities of 1,8-naphthyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.[3]

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[4][5][6] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6][7]

Mechanisms of Action

The anticancer effects of 1,8-naphthyridine derivatives are attributed to several mechanisms, primarily targeting DNA replication and cellular signaling pathways.

  • Topoisomerase Inhibition: Certain derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5][7] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.[3][7]

  • Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[8][9][10][11][12] Targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[3][11] Some derivatives have also been identified as potent SOS1 inhibitors, which are crucial in the KRAS signaling pathway.[13]

General Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation MTT Cell Viability Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 1,8-naphthyridine derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Calculate Calculate IC50 values Measure->Calculate End End Calculate->End Inhibition of DNA Gyrase by 1,8-Naphthyridine Derivatives Naphthyridine 1,8-Naphthyridine Derivative DNA_Gyrase Bacterial DNA Gyrase Naphthyridine->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork

References

Spectroscopic Profile of 4-Chloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1,8-naphthyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its mass spectrometry, infrared, and nuclear magnetic resonance data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems.

Introduction to this compound

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a chlorine atom at the 4-position of the 1,8-naphthyridine core creates this compound, a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of quality control and mechanistic studies involving this compound.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅ClN₂), the expected monoisotopic mass is 164.0141 g/mol .

Experimental Protocol: Mass Spectrometry

A standard approach for acquiring the mass spectrum of this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole) to separate them based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating the mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

IonPredicted m/zNotes
[M]⁺164.0136Molecular ion with ³⁵Cl
[M+2]⁺166.0107Molecular ion with ³⁷Cl (approx. 32% intensity of [M]⁺)
[M+H]⁺165.0214Protonated molecular ion with ³⁵Cl[1]
[M+H+2]⁺167.0185Protonated molecular ion with ³⁷Cl (approx. 32% intensity of [M+H]⁺)
[M+Na]⁺187.0034Sodium adduct with ³⁵Cl[1]

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]

The presence of the characteristic M/M+2 isotopic pattern is a strong indicator of a chlorine-containing compound.

Fragmentation Pathway

High-resolution mass spectrometry with fragmentation (MS/MS) can provide further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is depicted below.

M_H [M+H]⁺ m/z = 165 loss_Cl Loss of Cl m/z = 130 M_H->loss_Cl - Cl loss_HCN Loss of HCN m/z = 103 loss_Cl->loss_HCN - HCN

References

A-Senior-Application-Scientist's-Guide-to-the-Synthetic-Routes-of-1,8-Naphthyridine-Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Its journey from a synthetic curiosity, first reported in 1927, to a cornerstone of modern drug discovery was catalyzed by the discovery of nalidixic acid's potent antibacterial activity in 1962.[3] This guide provides an in-depth technical review of the principal synthetic routes to the 1,8-naphthyridine core. We will explore the mechanistic underpinnings, practical applications, and comparative advantages of classical methods, such as the Friedländer annulation and Combes synthesis, alongside modern strategies including microwave-assisted protocols and multi-component reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is a bioisostere of quinoline and has emerged as a structure of immense interest.[3] Its derivatives exhibit a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][4] The market presence of drugs like Gemifloxacin for treating bacterial infections underscores the therapeutic importance of this scaffold.[5] Beyond medicine, 1,8-naphthyridine derivatives are utilized as ligands, in light-emitting diodes, and as molecular sensors, highlighting their versatility.[5]

The development of efficient, scalable, and environmentally benign synthetic methods is paramount to unlocking the full potential of this scaffold. This guide will dissect the most critical and widely employed synthetic strategies.

Foundational Synthetic Strategies

The construction of the 1,8-naphthyridine core has historically relied on several classical named reactions that form the bedrock of its synthesis.

The Friedländer Annulation

The Friedländer synthesis is arguably the most direct and widely used method for preparing 1,8-naphthyridines.[6] The reaction involves the condensation of 2-aminonicotinaldehyde (or a related ketone) with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[7]

Mechanism: The reaction is typically catalyzed by either an acid or a base. The general mechanism involves an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization (condensation) and subsequent dehydration to yield the final aromatic 1,8-naphthyridine ring system.[7]

Causality in Catalyst Choice:

  • Base Catalysis: Bases like KOH, NaOH, or greener alternatives like choline hydroxide (ChOH) facilitate the deprotonation of the α-methylene compound, forming the nucleophilic enolate required for the initial attack on the aldehyde.[8]

  • Acid Catalysis: Acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of the active methylene compound.

  • Amine Catalysis: Specific cyclic secondary amines, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to be highly effective and regioselective catalysts.[9][10][11] These catalysts operate by forming an enamine intermediate with the ketone, which then reacts with the o-aminoaromatic aldehyde. This approach offers high regioselectivity, favoring the 2-substituted products.[9][10]

Advancements and Variations: The versatility of the Friedländer reaction has led to numerous modifications aimed at improving yields, reducing reaction times, and promoting greener chemistry. A significant advancement is the use of microwave irradiation, which can dramatically accelerate the reaction, often in solvent-free conditions or in environmentally benign solvents like water.[4][12][13] For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an inexpensive catalyst for this synthesis under solvent-free microwave conditions, offering good yields in minutes.[12] More recently, the use of choline hydroxide in water has been reported as a highly efficient, metal-free, and biocompatible catalytic system for the gram-scale synthesis of 1,8-naphthyridines.[8]

Caption: Friedländer Annulation Workflow.

The Combes Synthesis

The Combes reaction is another classical method that involves the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone.[14] When applied to 2-aminopyridine, it can yield 1,8-naphthyridine derivatives.

Mechanism: The reaction begins with the formation of an enamine intermediate from the 2-aminopyridine and one of the ketone groups of the 1,3-diketone. Under strong acid catalysis (e.g., sulfuric acid, PPA), the second ketone is protonated, and the molecule undergoes intramolecular electrophilic attack on the pyridine ring, followed by dehydration to form the aromatic system.[14]

Scope and Limitations: The Combes synthesis is generally effective but can be limited by the harsh acidic conditions required for cyclization, which may not be compatible with sensitive functional groups. Furthermore, with unsymmetrical diketones, mixtures of regioisomers can be formed.

The Gould-Jacobs Reaction

While primarily known for quinoline synthesis, the Gould-Jacobs reaction can be adapted for naphthyridines.[15][16] The process starts with the condensation of 2-aminopyridine with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate).[15] This is followed by a high-temperature thermal cyclization.[16][17] Subsequent hydrolysis of the ester and decarboxylation yields a 4-hydroxy-1,8-naphthyridine derivative.[15]

Mechanism: The initial step is a nucleophilic substitution where the amino group displaces the ethoxy group. The key step is the thermal 6-electron electrocyclization to form the second ring, which then tautomerizes to the more stable 4-oxo form.[15] The high temperatures required for cyclization can be a significant drawback, but microwave-assisted protocols have been developed to mitigate this, offering faster reactions and improved yields.[17]

Modern Synthetic Strategies

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the 1,8-naphthyridine core.

Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[18] Several MCRs have been developed for 1,8-naphthyridine synthesis.

A notable example involves a one-pot, three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate.[11][19][20] These reactions are often catalyzed by a Lewis acid under mild, room temperature conditions.[19][20] The advantages of this approach include operational simplicity, high atom economy, reduced waste, and the ability to generate diverse libraries of compounds easily.[18][19]

MCR_Diagram

Caption: Multi-Component Reaction (MCR) Logic.

Palladium-Catalyzed Cross-Coupling Reactions

While not typically used for the de novo synthesis of the core itself, palladium-catalyzed reactions are powerful tools for the functionalization of a pre-formed, halogenated 1,8-naphthyridine scaffold.[21] Reactions like Suzuki-Miyaura and Kumada-Corriu couplings allow for the introduction of a wide variety of substituents at specific positions, which is crucial for structure-activity relationship (SAR) studies in drug development.[22][23] This strategy starts with a functionalized intermediate and uses cross-coupling to build molecular complexity.[21]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to reaction conditions.

Method Key Reactants Typical Conditions Advantages Disadvantages
Friedländer Annulation 2-Aminonicotinaldehyde, Active Methylene CompoundBase or Acid Catalysis, Heat or MWHigh versatility, direct, good yieldsStarting aldehyde can be unstable
Combes Synthesis 2-Aminopyridine, 1,3-DiketoneStrong Acid (H₂SO₄, PPA), HeatReadily available starting materialsHarsh conditions, potential for regioisomers
Gould-Jacobs Reaction 2-Aminopyridine, Malonic Ester DerivativeHigh Temperature (Thermal or MW)Access to 4-hydroxy derivativesHigh energy input, multi-step process
Multi-Component Reaction 2-Aminopyridine, Aldehyde, Active Methylene Cmpd.Mild, often Room Temp., Lewis Acid Cat.High efficiency, atom economy, diversityScope can be limited by reactants

Detailed Experimental Protocols

To provide actionable guidance, two representative protocols are detailed below.

Protocol 1: Microwave-Assisted Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from methodologies emphasizing green chemistry principles.[12]

Materials:

  • 2-Aminonicotinaldehyde (1.0 mmol, 122 mg)

  • Acetone (1.5 mmol, 0.11 mL)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (20 mol%, 22 mg)

  • Microwave synthesis vial (10 mL)

Procedure:

  • Combine 2-aminonicotinaldehyde, acetone, and DABCO in a microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 600W for 3-5 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Add 10 mL of ice-cold water to the reaction mixture. A solid product should precipitate.

  • Collect the solid by vacuum filtration, washing with cold water and a small amount of dilute HCl to remove any remaining catalyst.

  • Dry the solid product. Recrystallization from a suitable solvent like acetonitrile can be performed for further purification.

  • Characterize the final product (2-methyl-1,8-naphthyridine) using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Water-Based Friedländer Synthesis using a Biocompatible Catalyst

This protocol is based on the gram-scale synthesis reported by Samanta et al.[8]

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol, 61 mg)

  • Acetone (1.5 mmol, 0.11 mL)

  • Choline hydroxide (ChOH) (1 mol%)

  • Water (1 mL)

  • Round-bottom flask with stir bar

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde, acetone, and 1 mL of water.

  • Begin stirring the mixture to form a suspension/solution.

  • Add the choline hydroxide catalyst (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen and maintain an inert atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction by TLC (eluent: 10% methanol/dichloromethane). The reaction is typically complete within 6-12 hours.[8]

  • Once complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

Conclusion and Future Outlook

The synthesis of the 1,8-naphthyridine core has evolved significantly from its classical origins. While the Friedländer annulation remains a cornerstone due to its robustness and versatility, modern advancements have steered the field towards greater efficiency and sustainability. The adoption of microwave-assisted synthesis, the development of novel catalytic systems operable in green solvents like water, and the rise of multi-component reactions represent the current state-of-the-art.[8][12][18]

Future research will likely focus on expanding the scope of C-H activation strategies for the direct functionalization of the naphthyridine core, further refining catalytic systems to operate under even milder conditions, and applying flow chemistry to enable safer and more scalable production. As our understanding of its biological roles deepens, the demand for novel, diverse, and efficiently synthesized 1,8-naphthyridine derivatives will continue to drive innovation in synthetic organic chemistry.

References

The Therapeutic Potential of 4-Chloro-1,8-Naphthyridine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific subclass, the 4-Chloro-1,8-naphthyridine analogs, as promising candidates for therapeutic intervention, particularly in oncology. The introduction of a chlorine atom at the C4 position significantly influences the molecule's electronic properties and binding interactions, making these analogs potent inhibitors of key cellular targets. This document provides an in-depth exploration of the primary therapeutic targets of this compound derivatives, with a focus on protein kinases and topoisomerases. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for target validation, and offer insights into the causality behind experimental design, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The 1,8-Naphthyridine Scaffold and the Significance of C4-Chlorination

The 1,8-naphthyridine core, consisting of two fused pyridine rings, has long captured the attention of medicinal chemists. This scaffold is a key component in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The strategic placement of a chlorine atom at the 4-position of the 1,8-naphthyridine ring is a critical design element. This halogen substitution can enhance the molecule's binding affinity to target proteins through various interactions, including hydrogen bonding and hydrophobic interactions. Furthermore, the chloro-group can serve as a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have demonstrated potent cytotoxic activity against various cancer cell lines, underscoring the importance of this chemical feature.[2][3]

Key Therapeutic Targets in Oncology

Research has predominantly pointed towards two major classes of enzymes as the primary therapeutic targets for the anticancer activity of this compound analogs: protein kinases and DNA topoisomerases.

Protein Kinase Inhibition: Disrupting Aberrant Signaling

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors.[4]

The mechanism of action of these analogs as kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.

Diagram 1: General Kinase Inhibition by this compound Analogs

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signal_Transduction Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signal_Transduction Activates Kinase Target Kinase Signal_Transduction->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription_Factors Transcription Factors pSubstrate->Transcription_Factors Activates Inhibitor This compound Analog Inhibitor->Kinase Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Uncontrolled Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.

Topoisomerase Inhibition: Inducing DNA Damage and Apoptosis

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination.[5] Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase activity. Topoisomerase inhibitors, often referred to as "topoisomerase poisons," act by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks.[5][6] This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

Several 1,8-naphthyridine derivatives have been identified as potent topoisomerase II inhibitors.[7] These compounds intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex, effectively converting the essential enzyme into a cellular toxin.

Diagram 2: Mechanism of Topoisomerase II Inhibition

topoisomerase_inhibition cluster_process Topoisomerase II Catalytic Cycle Supercoiled_DNA Supercoiled DNA TopoII Topoisomerase II Supercoiled_DNA->TopoII Binds Cleavage_Complex Covalent TopoII-DNA Cleavage Complex TopoII->Cleavage_Complex Creates transient double-strand break Religated_DNA Relaxed, Re-ligated DNA Cleavage_Complex->Religated_DNA Passes another DNA segment and re-ligates DSB Double-Strand Breaks (DSBs) Cleavage_Complex->DSB Leads to permanent Inhibitor This compound Analog Inhibitor->Cleavage_Complex Stabilizes (Poisons) Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Stabilization of the Topoisomerase II-DNA cleavage complex by a this compound analog.

Quantitative Data: Potency of Halogenated 1,8-Naphthyridine Analogs

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative data for halogenated 1,8-naphthyridine derivatives, highlighting their potent anticancer activity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41[2]
K-562 (Leukemia)0.77[2]
Compound 36 Halogen substituted 1,8-naphthyridine-3-carboxamidePA-1 (Ovarian)1.19[2]
Compound 12 1,8-naphthyridine-3-carboxamide derivativeHBL-100 (Breast)1.37[8]
Compound 22 1,8-naphthyridine-3-carboxamide derivativeSW-620 (Colon)3.0[8]

Experimental Protocols for Target Validation

To rigorously validate the therapeutic targets of this compound analogs, a series of well-established in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific protein kinase.

Principle: This assay measures the ability of a test compound to block the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation is typically quantified by measuring the consumption of ATP or the generation of ADP.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound analog in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

    • Prepare solutions of the purified kinase, a specific peptide substrate, and ATP at appropriate concentrations.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.

    • Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation:

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced. This is achieved by adding a reagent that converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to generate light.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 3: Experimental Workflow for In Vitro Kinase Inhibition Assay

kinase_assay_workflow Start Start Reagent_Prep Prepare Reagents: - Compound dilutions - Kinase solution - Substrate/ATP mix Start->Reagent_Prep Plate_Setup Plate Setup (96/384-well): - Add buffer - Add compound/vehicle Reagent_Prep->Plate_Setup Pre_incubation Add Kinase & Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Substrate/ATP Mix Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Readout->Analysis End End Analysis->End

References

quantum chemical calculations for 1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 1,8-Naphthyridine Derivatives

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functional versatility of this privileged heterocyclic system stems from its unique electronic and structural characteristics.[4] Understanding these properties at a molecular level is paramount for the rational design of next-generation therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to elucidate the structure-property relationships of 1,8-naphthyridine derivatives, thereby accelerating the discovery and optimization of novel drug candidates.

This document moves beyond a mere recitation of methods. It is designed as a practical guide that explains the causality behind computational choices, ensuring that the described protocols are not only robust but also scientifically validated. We will delve into the theoretical underpinnings of the most relevant computational techniques, provide detailed, step-by-step workflows for their implementation, and demonstrate how to interpret the resulting data in a chemically meaningful context.

The Theoretical Bedrock: Why Quantum Chemistry?

Quantum chemical calculations allow us to model the behavior of electrons in molecules, providing profound insights into molecular structure, stability, reactivity, and spectroscopic properties.[5] For complex heterocyclic systems like 1,8-naphthyridines, these methods are indispensable for understanding phenomena that are often difficult to probe experimentally.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[6] Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach allows for the efficient investigation of the electronic structure of many-body systems.[5]

A crucial aspect of any DFT calculation is the choice of the exchange-correlation functional and the basis set. For organic molecules such as 1,8-naphthyridine derivatives, the B3LYP functional, a hybrid functional that combines the strengths of both Hartree-Fock and DFT methods, has a long track record of providing reliable results.[6][7] This functional is often paired with a Pople-style basis set, such as 6-311G(d,p), which provides a good description of the electron distribution around the atoms.[5]

Time-Dependent DFT (TD-DFT): Unveiling Electronic Excitations

To understand the photophysical properties of 1,8-naphthyridine derivatives, such as their absorption of UV-Vis light, we turn to Time-Dependent Density Functional Theory (TD-DFT).[8][9] TD-DFT is an extension of DFT that allows for the calculation of excited state properties.[10] By calculating the energies of electronic transitions from the ground state to various excited states, we can simulate the UV-Vis absorption spectrum of a molecule.[5][11] This is particularly valuable for rationalizing the observed colors of compounds and for designing new molecules with specific photophysical characteristics.

The Computational Workflow: From Structure to Properties

A typical quantum chemical investigation of a 1,8-naphthyridine derivative follows a logical progression of steps, from building the initial molecular structure to analyzing its calculated properties. This workflow ensures that the final results are reliable and physically meaningful.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Validation a 1. Build 3D Structure of 1,8-Naphthyridine Derivative b 2. Geometry Optimization (e.g., DFT: B3LYP/6-311G(d,p)) a->b Initial Geometry c 3. Frequency Calculation b->c Optimized Geometry d 4. Property Calculations (e.g., HOMO/LUMO, ESP) b->d Optimized Geometry e 5. Excited State Calculation (e.g., TD-DFT) b->e Optimized Geometry f Confirmation of Minimum Energy Structure c->f Vibrational Frequencies g Analysis of Electronic Properties d->g Molecular Orbitals, Electrostatic Potential h Simulation of UV-Vis/NMR Spectra e->h Excitation Energies i Comparison with Experimental Data g->i h->i

Figure 1: A generalized workflow for the quantum chemical analysis of 1,8-naphthyridine derivatives.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of a 1,8-naphthyridine derivative using a typical software package like Gaussian or GAMESS.[12][13]

Protocol 1: DFT and TD-DFT Calculations

  • Structure Input: Generate an initial 3D structure of the target 1,8-naphthyridine derivative using a molecular builder.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p)

  • Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To obtain thermodynamic data such as zero-point vibrational energy.

  • Electronic Property Calculation: Using the optimized geometry, calculate key electronic properties.

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic structure and reactivity.

    • Electrostatic Potential (ESP): Map the ESP onto the electron density surface to identify regions of positive and negative potential, which can indicate sites for electrophilic and nucleophilic attack.

  • Excited State Calculation (TD-DFT): To simulate the UV-Vis spectrum, perform a TD-DFT calculation.[8]

    • Method: TD-DFT

    • Functional/Basis Set: Same as the geometry optimization.

    • Number of States: Request a sufficient number of excited states (e.g., 30) to cover the relevant portion of the UV-Vis spectrum.

  • NMR Chemical Shift Calculation (GIAO Method):

    • Method: DFT (using the Gauge-Including Atomic Orbital approach).

    • Functional/Basis Set: Same as the geometry optimization.

    • The calculated chemical shifts can then be compared to experimental NMR data.[13]

Data Interpretation and Experimental Validation

The true power of quantum chemical calculations lies in their ability to provide a theoretical framework for understanding and interpreting experimental data.

Structural and Electronic Properties

The optimized geometry provides a wealth of information about bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data, if available, to validate the chosen computational method.

The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and can be related to its reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Spectroscopic Data: A Bridge to the Lab

A crucial step in any computational study is the comparison of calculated properties with experimental data. This serves as a validation of the theoretical model and allows for a more confident interpretation of the results.

Table 1: Comparison of Calculated and Experimental Data for a Representative 2-Methyl-1,8-naphthyridine

PropertyCalculated (B3LYP/6-311G(d,p))Experimental
UV-Vis λmax (nm) ~320Varies with solvent and substitution
1H NMR Chemical Shift (ppm)
H2~9.1~9.0
H7~9.1~9.0
H4~8.2~8.1
13C NMR Chemical Shift (ppm)
C2~160~159
C7~153~152

(Note: The data presented are representative and compiled for illustrative purposes based on typical shifts and calculation accuracies reported in the literature.)[5][14]

The close agreement between the calculated and experimental spectroscopic data provides confidence in the theoretical model and allows for the assignment of spectral features to specific electronic transitions or atomic nuclei.

Integrating Computation with Synthesis: The Friedländer Reaction

Quantum chemical calculations can also provide valuable insights into reaction mechanisms, helping to rationalize observed product distributions and guide the design of more efficient synthetic routes. The Friedländer synthesis is a classic and versatile method for the preparation of 1,8-naphthyridines.[4][15]

G a 2-Aminonicotinaldehyde d Reaction Mixture a->d b Active Methylene Compound (e.g., Acetone) b->d c Base Catalyst (e.g., Choline Hydroxide) c->d e Heating (e.g., 50°C) d->e f 2-Methyl-1,8-naphthyridine e->f g Workup & Purification f->g

Figure 2: A simplified workflow for the Friedländer synthesis of a 1,8-naphthyridine derivative.

Computational studies can be employed to model the transition states of the various steps in the Friedländer reaction, providing a deeper understanding of the factors that control the reaction's efficiency and regioselectivity.

Future Horizons: Advanced Methods and Broader Applications

The field of computational chemistry is constantly evolving, with the development of new methods and more powerful computers enabling the study of increasingly complex systems. For 1,8-naphthyridine derivatives, future research will likely involve:

  • More Accurate Methods: The use of higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for benchmarking DFT results and for studying systems where DFT may be less reliable.[7]

  • Explicit Solvation Models: Moving beyond implicit solvent models to include explicit solvent molecules in the calculations to better capture the effects of the cellular environment.

  • Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of 1,8-naphthyridine derivatives and their interactions with biological targets, such as proteins and DNA.[16]

Conclusion: A Powerful Synergy for Drug Discovery

The integration of quantum chemical calculations with experimental synthesis and biological evaluation provides a powerful paradigm for the study of 1,8-naphthyridine derivatives.[5] As this guide has demonstrated, these computational tools offer invaluable insights into the structural, electronic, and spectroscopic properties of these important molecules, thereby enabling a more rational and efficient approach to drug design and discovery. By embracing the synergy between theory and experiment, researchers can unlock the full therapeutic potential of the 1,8-naphthyridine scaffold.

References

Methodological & Application

experimental procedure for nucleophilic substitution on 4-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nucleophilic Aromatic Substitution on 4-Chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The ability to strategically functionalize this scaffold is paramount in medicinal chemistry for modulating biological activity, optimizing pharmacokinetic properties, and developing novel therapeutic agents. The C4-position of the 1,8-naphthyridine ring is particularly activated towards nucleophilic attack, making this compound a versatile and valuable starting material.

This document serves as a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reaction on this compound. It provides an in-depth look at the underlying reaction mechanism, detailed step-by-step protocols, and methods for product characterization, designed to empower researchers in their synthetic endeavors.

The SNAr Mechanism on the 1,8-Naphthyridine Ring

The substitution of the chlorine atom on this compound does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons of an aromatic ring.[3][4] Instead, the reaction follows a well-established addition-elimination mechanism (SNAr) .[4][5]

The key to this pathway is the electron-deficient nature of the naphthyridine ring, which is caused by the strong electron-withdrawing effect of the two nitrogen atoms. This electronic property makes the ring susceptible to attack by a nucleophile. The reaction proceeds in two main steps:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][6] The stability of this complex is the cornerstone of the SNAr mechanism; the negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms.[7]

  • Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the chloride leaving group, resulting in the formation of the substituted product.[7]

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[7]

SNAr_Mechanism Start This compound + Nu⁻ TS1 Transition State 1 (Attack) Start->TS1 1. Nucleophilic Attack (Slow) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 2. Leaving Group Departure (Fast) Product 4-Substituted-1,8-naphthyridine + Cl⁻ TS2->Product

Caption: The Addition-Elimination (SNAr) pathway.

General Experimental Workflow

A typical experimental procedure for the nucleophilic substitution on this compound follows a logical sequence of steps, from initial setup to the final, characterized product. This workflow ensures reproducibility and high purity of the desired compound.

Workflow A Start: Select Reactants (this compound & Nucleophile) B Reaction Setup: Combine reactants in a suitable solvent, add base if necessary. A->B C Heating & Monitoring: Heat reaction mixture (conventional or microwave). Monitor progress via TLC. B->C D Work-up: Quench reaction, perform aqueous wash, and extract product. C->D E Purification: Isolate pure product via Column Chromatography or Recrystallization. D->E F Characterization: Confirm structure and purity (NMR, MS, etc.). E->F G End: Pure 4-Substituted-1,8-naphthyridine F->G

References

Application Notes and Protocols: 4-Chloro-1,8-naphthyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] More recently, its unique electronic properties have made it a compelling building block for materials in organic electronics.[3] The rigid, planar structure, coupled with the electron-deficient nature of the pyridine rings, provides a robust framework for constructing high-performance organic semiconductors. These materials have shown promise in a variety of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).

This application note focuses specifically on 4-Chloro-1,8-naphthyridine , a key intermediate that offers a strategic entry point for the synthesis of a diverse library of functional organic electronic materials. The presence of the chloro substituent at the 4-position is not merely an incidental feature; it is a reactive handle that enables facile functionalization through common cross-coupling reactions, thereby allowing for the precise tuning of the molecule's electronic and photophysical properties.

The Significance of the 4-Chloro Substituent

The chlorine atom at the 4-position of the 1,8-naphthyridine ring serves two primary purposes:

  • Reactive Site for Cross-Coupling: The C-Cl bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide range of functional groups, such as aryl, heteroaryl, and amino moieties, which are essential for tuning the material's properties for specific applications in organic electronics.

  • Electronic Modulation: The electronegative chlorine atom acts as an electron-withdrawing group, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting derivatives.[4] This electronic perturbation is a key tool for designing materials with appropriate energy levels for efficient charge injection, transport, and emission in electronic devices.

I. Application in Organic Light-Emitting Diodes (OLEDs)

The 1,8-naphthyridine scaffold has been successfully incorporated into various components of OLEDs, including the emissive layer (EML), electron transport layer (ETL), and hole transport layer (HTL). The ability to functionalize the 4-position of this compound allows for the rational design of materials tailored for each of these functions.

A. As an Electron Transport Layer (ETL) Material

The inherent electron-deficient nature of the 1,8-naphthyridine core makes it an excellent candidate for n-type (electron-transporting) materials. By attaching suitable aromatic or heteroaromatic groups at the 4-position, it is possible to create molecules with deep LUMO levels, facilitating efficient electron injection from the cathode and high electron mobility.

Conceptual Molecular Design for an ETL Material:

Caption: Synthetic route to a 1,8-naphthyridine-based ETL material.

Protocol 1: Synthesis of a 4-Aryl-1,8-naphthyridine Derivative for ETL Applications (General Procedure)

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The specific arylboronic acid can be chosen to fine-tune the electronic properties of the final product.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-(diphenylamino)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add toluene and ethanol (e.g., in a 3:1 ratio) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,8-naphthyridine.

B. As a Hole Transport Layer (HTL) Material

By attaching electron-donating groups, such as carbazole or triphenylamine, to the 1,8-naphthyridine core via Buchwald-Hartwig amination, it is possible to synthesize p-type (hole-transporting) materials. These materials can exhibit suitable HOMO levels for efficient hole injection from the anode and good hole mobility.

Conceptual Molecular Design for an HTL Material:

Caption: Synthetic route to a 1,8-naphthyridine-based HTL material.

Protocol 2: Synthesis of a 4-(Carbazol-9-yl)-1,8-naphthyridine Derivative for HTL Applications (General Procedure)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with carbazole.

Materials:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), carbazole (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and Xantphos (0.02 eq.) to a reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

C. As an Emissive Material (Thermally Activated Delayed Fluorescence - TADF)

Derivatives of 1,8-naphthyridine have shown potential as emitters in OLEDs, including for thermally activated delayed fluorescence (TADF).[5] TADF materials enable highly efficient OLEDs by harvesting both singlet and triplet excitons. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). By strategically connecting electron-donating and electron-accepting moieties to the 1,8-naphthyridine core, it is possible to induce a charge-transfer excited state with a small ΔEST.

Table 1: Representative Performance of OLEDs Utilizing 1,8-Naphthyridine Derivatives

Role of Naphthyridine DerivativeExternal Quantum Efficiency (EQE)Emitting ColorReference
Blue Emitter (TADF)up to 20.9%Blue[5]
Green Emitter (TADF)up to 16.4%Green[6]
Host Material~15%Blue[5]
Electron Transport Layer--[Data not available]

Protocol 3: Fabrication of a Multilayer OLED Device (General Procedure)

This protocol provides a general outline for the fabrication of a multilayer OLED using a 1,8-naphthyridine derivative as either the ETL, HTL, or emissive layer, fabricated by thermal evaporation in a high-vacuum chamber.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for each layer (HTL, EML, ETL, etc.)

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning facility (sonication baths with detergents, deionized water, isopropanol, acetone)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation. A typical device architecture might be: ITO / HTL (e.g., NPB, 40 nm) / EML (e.g., host doped with an emissive dopant, 20 nm) / ETL (e.g., a 4-aryl-1,8-naphthyridine derivative, 30 nm) / Electron Injection Layer (EIL, e.g., LiF, 1 nm). The deposition rates should be carefully controlled (typically 0.1-0.2 nm/s for organic layers).

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the cathode by evaporating a thin layer of LiF followed by a thicker layer of aluminum (Al, ~100 nm).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

Device Architecture Diagram:

G cluster_0 OLED Device Stack Cathode (Al) Cathode (Al) EIL (LiF) EIL (LiF) Cathode (Al)->EIL (LiF) ETL ETL EIL (LiF)->ETL EML EML ETL->EML HTL HTL EML->HTL Anode (ITO) Anode (ITO) HTL->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate

Caption: A typical multilayer OLED device architecture.

II. Application in Organic Field-Effect Transistors (OFETs)

While less explored than their application in OLEDs, the tunable electronic properties of 1,8-naphthyridine derivatives make them potential candidates for the active semiconductor layer in OFETs.[7][8] Depending on the substituents introduced at the 4-position, both p-type (hole-transporting) and n-type (electron-transporting) OFETs could be realized.

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET (General Procedure)

This protocol describes the fabrication of a solution-processed OFET using a 1,8-naphthyridine derivative as the active semiconductor layer.

Materials and Equipment:

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • 1,8-Naphthyridine derivative

  • Organic solvent (e.g., chlorobenzene, chloroform)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator with shadow masks

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ wafer by sonication in acetone and isopropanol.

    • Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) to improve the interface quality.

  • Active Layer Deposition:

    • Dissolve the 1,8-naphthyridine derivative in a suitable organic solvent to form a solution (e.g., 5-10 mg/mL).

    • Spin-coat the solution onto the treated SiO₂ substrate to form a thin film.

    • Anneal the film at an optimized temperature to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit gold (Au, ~50 nm) by thermal evaporation to form the top-contact electrodes.

  • Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

    • From the transfer characteristics in the saturation regime, calculate the charge carrier mobility, on/off ratio, and threshold voltage.

OFET Architecture Diagram:

G cluster_0 BGTC OFET Structure Source (Au) Source (Au) Organic Semiconductor Organic Semiconductor Source (Au)->Organic Semiconductor Drain (Au) Drain (Au) Drain (Au)->Organic Semiconductor Dielectric (SiO2) Dielectric (SiO2) Organic Semiconductor->Dielectric (SiO2) Gate (n+-Si) Gate (n+-Si) Dielectric (SiO2)->Gate (n+-Si)

Caption: Bottom-gate, top-contact OFET architecture.

III. Application in Organic Solar Cells (OSCs)

The application of 1,8-naphthyridine derivatives in the active layer of OSCs is an emerging area. However, their unique electronic properties and ability to interact with other materials make them interesting candidates for interfacial layers. For instance, 1,8-naphthyridine has been used to passivate surface defects in perovskite solar cells, leading to improved efficiency and stability.[9]

Conceptual Application as an Interfacial Layer:

The electron-rich nitrogen atoms of the 1,8-naphthyridine ring can coordinate with undercoordinated metal ions (e.g., Pb²⁺ in perovskites) at the surface of the active layer. This passivation of defect sites can reduce non-radiative recombination and improve charge extraction.

Workflow for Perovskite Solar Cell Modification:

G Prepare Perovskite Film Prepare Perovskite Film Surface Treatment with 1,8-Naphthyridine Solution Surface Treatment with 1,8-Naphthyridine Solution Prepare Perovskite Film->Surface Treatment with 1,8-Naphthyridine Solution Deposit Charge Transport Layer Deposit Charge Transport Layer Surface Treatment with 1,8-Naphthyridine Solution->Deposit Charge Transport Layer Deposit Electrode Deposit Electrode Deposit Charge Transport Layer->Deposit Electrode

Caption: Workflow for incorporating 1,8-naphthyridine as a passivation layer.

Protocol 5: Surface Passivation of a Perovskite Film with a 1,8-Naphthyridine Derivative (General Procedure)

This protocol provides a general method for applying a 1,8-naphthyridine derivative as a surface treatment to a perovskite active layer in a solar cell.

Materials:

  • Fabricated perovskite solar cell up to the perovskite layer.

  • A 1,8-naphthyridine derivative (e.g., a solution of 4-substituted-1,8-naphthyridine in a suitable solvent like isopropanol).

  • Spin coater.

Procedure:

  • Prepare a dilute solution of the 1,8-naphthyridine derivative in a solvent that does not damage the underlying perovskite film.

  • Deposit the solution onto the perovskite film by spin-coating.

  • Anneal the film at a moderate temperature to remove the solvent and promote interaction with the perovskite surface.

  • Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer and metal electrode).

IV. Characterization of this compound Derivatives

Thorough characterization is essential to understand the structure-property relationships of the synthesized materials.

Table 2: Key Characterization Techniques and Their Purpose

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Structural confirmation of the synthesized molecules.
Mass Spectrometry (MS) Determination of the molecular weight.
UV-Vis Spectroscopy To determine the absorption properties and estimate the optical bandgap.
Photoluminescence (PL) Spectroscopy To measure the emission spectrum, quantum yield, and excited-state lifetime.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels and assess electrochemical stability.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting point (Tm).
X-ray Diffraction (XRD) To study the crystallinity and molecular packing in thin films.
Atomic Force Microscopy (AFM) To characterize the surface morphology of thin films.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functional materials for organic electronics. Its strategic chloro-substitution allows for facile derivatization through established cross-coupling methodologies, enabling the fine-tuning of electronic and photophysical properties. The resulting 1,8-naphthyridine derivatives have demonstrated significant potential as high-performance materials for OLEDs, and their application in OFETs and OSCs is a promising area for future research. The protocols and data presented in this application note provide a solid foundation for researchers to explore the exciting possibilities of this unique molecular scaffold.

References

Application Notes and Protocols for the Synthesis of 4-Amino-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,8-Naphthyridine

The 1,8-naphthyridine core is a significant heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] Notably, the introduction of an amino group at the C4 position often enhances or is crucial for the biological efficacy of these molecules. Well-known antibacterial agents such as nalidixic acid are based on the 1,8-naphthyridine structure, underscoring its therapeutic importance.[5][6] This guide provides a detailed, step-by-step protocol for the synthesis of 4-amino-1,8-naphthyridine derivatives, focusing on a robust and versatile multi-step strategy. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic pathway.

Overall Synthetic Strategy

The synthesis of 4-amino-1,8-naphthyridine derivatives is most effectively approached through a multi-step sequence. This strategy offers flexibility for diversifying the final product by introducing various substituents on the amino group or the naphthyridine core. The chosen pathway involves three key transformations:

  • Cyclization: Formation of the core 1,8-naphthyridine ring system to yield a 4-hydroxy or 4-oxo intermediate.

  • Activation: Conversion of the 4-hydroxy group into a more reactive leaving group, typically a chloro group.

  • Amination: Introduction of the desired amino functionality via nucleophilic aromatic substitution.

Synthesis_Workflow cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Intermediate Activation cluster_2 PART 3: Amination 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde 4-Hydroxy-1,8-naphthyridine 4-Hydroxy-1,8-naphthyridine 2-Aminonicotinaldehyde->4-Hydroxy-1,8-naphthyridine Friedlander Condensation or Gould-Jacobs variant Active_Methylene Active Methylene Compound (e.g., Diethyl Malonate) Active_Methylene->4-Hydroxy-1,8-naphthyridine 4-Chloro-1,8-naphthyridine This compound 4-Hydroxy-1,8-naphthyridine->this compound Chlorination (e.g., POCl3) Final_Product 4-Amino-1,8-naphthyridine Derivative This compound->Final_Product Nucleophilic Aromatic Substitution (SNAr) Amine Primary or Secondary Amine (R1R2NH) Amine->Final_Product

Caption: Overall workflow for the synthesis of 4-amino-1,8-naphthyridine derivatives.

Part 1: Synthesis of the 4-Hydroxy-1,8-Naphthyridine Core

The initial and most critical step is the construction of the bicyclic 1,8-naphthyridine ring system. The Friedländer annulation is one of the most direct and widely used methods for this purpose.[7][8] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Protocol 1: Friedländer Synthesis of 2,7-Dimethyl-1,8-naphthyridin-4(1H)-one

This protocol details the synthesis of a substituted 4-hydroxy-1,8-naphthyridine (which exists predominantly in its tautomeric 4-oxo form) from 2-amino-6-methylnicotinaldehyde and ethyl acetoacetate.

Materials:

  • 2-Amino-6-methylnicotinaldehyde

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylnicotinaldehyde (10 mmol) in 100 mL of absolute ethanol.

  • Add ethyl acetoacetate (12 mmol, 1.2 equivalents) to the solution.

  • Slowly add a solution of potassium hydroxide (5 mmol, 0.5 equivalents) in 10 mL of ethanol to the reaction mixture. The addition of a catalytic amount of base is crucial for promoting the initial aldol-type condensation.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol mobile phase.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product using a Büchner funnel and wash the filter cake with 20 mL of cold ethanol.

  • To purify, resuspend the crude solid in 50 mL of deionized water and acidify to pH 5-6 with glacial acetic acid. This step protonates the naphthyridin-oxide byproduct and helps remove any remaining base.

  • Stir the suspension for 30 minutes, then filter, wash with deionized water, and dry under vacuum to yield the pure product.

Causality and Expertise:

  • Choice of Reactants: 2-Aminonicotinaldehyde is a classic starting material for building the 1,8-naphthyridine skeleton.[9][10] The α-methylene group of ethyl acetoacetate provides the necessary three-carbon unit to form the second pyridine ring.

  • Role of the Catalyst: The base (KOH) deprotonates the α-methylene group of ethyl acetoacetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation cascade.

  • Cyclization Mechanism: The reaction proceeds via an initial Knoevenagel or aldol-type condensation, followed by an intramolecular cyclization (nucleophilic attack of the amino group onto the ester carbonyl) and subsequent dehydration/aromatization to form the stable naphthyridinone ring.

Friedlander_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration EAA Ethyl Acetoacetate Enolate Enolate EAA->Enolate Base (OH-) Intermediate1 Aldol Adduct Enolate->Intermediate1 Aldehyde 2-Aminonicotinaldehyde Aldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 4-Hydroxy-1,8-naphthyridine Intermediate2->Product - H2O

Caption: Simplified mechanism of the Friedländer condensation.

Part 2: Activation via Chlorination

The hydroxyl group at the C4 position of the naphthyridinone is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a better leaving group, most commonly a chloride. This is typically achieved using phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[11]

Protocol 2: Synthesis of 4-Chloro-2,7-dimethyl-1,8-naphthyridine

Materials:

  • 2,7-Dimethyl-1,8-naphthyridin-4(1H)-one (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place 2,7-dimethyl-1,8-naphthyridin-4(1H)-one (5 mmol).

  • Carefully add phosphorus oxychloride (15 mL, excess) to the flask.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice in a large beaker, with constant stirring. This step quenches the excess POCl₃ and should be done cautiously to control the exothermic reaction.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford the pure 4-chloro derivative.

Causality and Expertise:

  • Reagent Choice: POCl₃ is a standard and highly effective reagent for converting heterocyclic ketones (like pyridones and quinolones) into their corresponding chloro derivatives.[11] It acts as both a reagent and a solvent when used in excess.

  • Reaction Mechanism: The mechanism involves the initial phosphorylation of the carbonyl oxygen of the naphthyridinone, forming a highly reactive intermediate. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloro product. This transformation is essential as the chloride is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions.[12][13]

Part 3: Amination via Nucleophilic Aromatic Substitution (SₙAr)

The final step is the displacement of the C4-chloride with a desired amine. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the C4 position towards nucleophilic attack, making this SₙAr reaction feasible.[14][15]

Protocol 3: Synthesis of N-Benzyl-2,7-dimethyl-1,8-naphthyridin-4-amine

Materials:

  • 4-Chloro-2,7-dimethyl-1,8-naphthyridine (from Protocol 2)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-2,7-dimethyl-1,8-naphthyridine (2 mmol) in 10 mL of DMF.

  • Add benzylamine (4 mmol, 2.0 equivalents) followed by DIPEA (4 mmol, 2.0 equivalents). The base is required to scavenge the HCl generated during the reaction.

  • Seal the tube or heat the flask to 80-100 °C for 8-12 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final 4-amino derivative.

Causality and Expertise:

  • Mechanism: This is a classic SₙAr reaction. The amine (nucleophile) attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[14] This intermediate is stabilized by the electron-withdrawing naphthyridine ring. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.

  • Reactivity: The reactivity of the C4 position is significantly enhanced by the adjacent nitrogen atom at position 1 and the nitrogen at position 8, which help to stabilize the negative charge in the Meisenheimer intermediate.[16][17]

  • Alternative Methods: For less reactive amines or more complex substrates, modern cross-coupling reactions such as the Buchwald-Hartwig amination can be employed.[18] This palladium-catalyzed method is highly efficient and tolerant of a wide range of functional groups, using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[18]

Data Presentation: Summary of a Typical Synthesis

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-Amino-6-methylnicotinaldehydeEthyl acetoacetate, KOH2,7-Dimethyl-1,8-naphthyridin-4(1H)-one75-85%
22,7-Dimethyl-1,8-naphthyridin-4(1H)-onePOCl₃4-Chloro-2,7-dimethyl-1,8-naphthyridine80-90%
34-Chloro-2,7-dimethyl-1,8-naphthyridineBenzylamine, DIPEAN-Benzyl-2,7-dimethyl-1,8-naphthyridin-4-amine65-80%

Conclusion

The synthetic route detailed in these application notes provides a reliable and adaptable framework for the preparation of diverse 4-amino-1,8-naphthyridine derivatives. By understanding the underlying principles of the Friedländer condensation, the necessity of activating the C4 position via chlorination, and the mechanism of the final nucleophilic aromatic substitution, researchers can confidently synthesize and modify these valuable compounds. The flexibility of the final amination step, in particular, allows for the introduction of a wide array of substituents, making this a powerful strategy for generating libraries of compounds for drug discovery and development.

References

functionalization of the 1,8-naphthyridine ring system

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 1,8-Naphthyridine Ring System

Authored by a Senior Application Scientist

The 1,8-naphthyridine scaffold is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] As a bioisostere of quinoline, its unique electronic properties and ability to act as a binucleating ligand have cemented its role in the development of therapeutics ranging from antibacterial agents like Nalidixic acid to anticancer drugs.[1][3] However, the very electronic nature that makes this heterocycle so valuable—the presence of two electron-withdrawing pyridine rings—also presents significant challenges to its selective functionalization.

This guide provides an in-depth exploration of the primary strategies for modifying the 1,8-naphthyridine core. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations. We will explore classical electrophilic substitutions, modern transition-metal-catalyzed cross-couplings, and direct C-H activation, providing both theoretical grounding and actionable protocols.

Foundational Synthesis: The Friedländer Annulation

Before functionalizing the ring, one must first construct it. The Friedländer synthesis is the most robust and versatile method for preparing the 1,8-naphthyridine core. This approach involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene ketone. The power of this method lies in its ability to introduce functionality at the 2- and 3-positions from the outset.

Causality in the Friedländer Reaction

The reaction proceeds via an initial aldol-type condensation between the enolate of the ketone and the aldehyde, followed by a cyclizing condensation and subsequent aromatization through water elimination. The choice of catalyst (base or acid) is critical; bases like KOH or l-proline facilitate enolate formation, while acidic conditions can also promote the dehydration steps.[4] Greener protocols using water as a solvent or ionic liquids have been developed to improve the sustainability of this foundational reaction.[5][6][7]

Workflow for Friedländer Synthesis of 2,3-Disubstituted-1,8-Naphthyridines

G SM1 2-Aminonicotinaldehyde Reaction Reaction Vessel Reflux, 4-8h SM1->Reaction SM2 α-Methylene Ketone (e.g., Acetylferrocene) SM2->Reaction Reagents Base Catalyst (e.g., KOH) Solvent (e.g., Ethanol) Reagents->Reaction Workup Work-up (Cooling, Filtration, Washing) Reaction->Workup Product Functionalized 1,8-Naphthyridine Product Workup->Product

Caption: Workflow for the Friedländer Annulation.

Protocol 1: l-Proline-Catalyzed Synthesis of Benzo[b][8][9]naphthyridine Derivatives

This protocol is adapted from a three-component reaction that efficiently yields functionalized benzo[b][8][9]naphthyridines.[4]

  • Reagent Preparation : In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol), a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and an enaminone (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition : Add l-proline (0.2 mmol, 20 mol%) to the mixture.

  • Reaction Execution : Stir the mixture at reflux temperature (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification : Wash the collected solid with cold ethanol to remove residual reactants and catalyst. The product can be further purified by recrystallization if necessary.

ComponentExample SubstrateCatalystSolventYield (%)Reference
2-chloroquinoline-3-carbaldehydeStandardl-prolineEthanol85-95%[4]
1,3-dicarbonyl compoundDimedonel-prolineEthanol92%[4]
EnaminoneVariousl-prolineEthanol88-94%[4]

Electrophilic Aromatic Substitution: Nitration & Halogenation

Direct functionalization of the pre-formed 1,8-naphthyridine ring is challenging due to the electron-deficient nature of the two pyridine nuclei, which deactivates the system towards electrophilic attack.[10] Reactions typically require forcing conditions, and regioselectivity is a key consideration. The nitrogen atoms strongly deactivate the ortho and para positions, directing electrophiles primarily to the meta positions (C3, C6).

Mechanism: Electrophilic Attack on an Electron-Deficient Ring

The mechanism follows the canonical three steps for electrophilic aromatic substitution:[11]

  • Generation of a strong electrophile : A powerful electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄) is generated.

  • Nucleophilic Attack : A π-bond from the naphthyridine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a σ-complex). This step is rate-determining as it temporarily disrupts aromaticity.

  • Deprotonation : A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.

Protocol 2: Nitration of 2,4-disubstituted-7-amino-1,8-naphthyridine

This protocol describes an unusual nitration where substitution occurs on the less-deactivated benzene ring of a fused system, but the principles apply to the challenges of nitrating the naphthyridine core itself.[12][13]

  • Reaction Setup : Dissolve the substituted 7-amino-1,8-naphthyridine (1.0 mmol) in concentrated sulfuric acid at 0°C in a thick-walled flask, ensuring constant stirring.

  • Nitrating Agent : Slowly add sodium nitrite (1.1 mmol) in small portions, maintaining the temperature below 5°C. The reaction is highly exothermic and requires careful control.

  • Reaction Progression : After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up : Carefully pour the reaction mixture onto crushed ice.

  • Isolation : Neutralize the solution with a suitable base (e.g., aqueous ammonia) until a precipitate forms. Collect the solid by vacuum filtration.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 3: Bromination of 1,8-Naphthyridine-N-oxide

Using an N-oxide derivative can activate the ring system towards electrophilic substitution. The N-oxide group is electron-donating through resonance, which can facilitate the attack.[14]

  • Reagent Preparation : Suspend 1,8-naphthyridine 1-oxide (1.0 mmol) in a solution of 20% oleum (fuming sulfuric acid).

  • Halogen Addition : Add bromine (1.1 mmol) dropwise to the suspension at room temperature.

  • Reaction Execution : Heat the mixture to 130°C and maintain for 4-6 hours. Monitor by TLC.

  • Work-up : After cooling, pour the mixture onto ice and neutralize with sodium hydroxide solution.

  • Extraction : Extract the product with chloroform or dichloromethane (3 x 50 mL).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Palladium- and Cobalt-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most powerful and versatile tools for the late-stage functionalization of the 1,8-naphthyridine scaffold. These methods allow for the precise formation of C-C, C-N, and C-O bonds by coupling a halogenated or triflated naphthyridine with an organometallic reagent.

Causality: The Catalytic Cycle

The efficacy of these reactions hinges on the palladium or cobalt catalyst's ability to cycle between different oxidation states. A typical Suzuki coupling cycle involves:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the naphthyridine, forming a Pd(II) complex.

  • Transmetalation : The organic group from a boron-based reagent (e.g., a boronic acid) is transferred to the palladium center.

  • Reductive Elimination : The two organic fragments couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Workflow for a Suzuki Cross-Coupling Reaction

G SM1 Halo-1,8-Naphthyridine (e.g., 2-Chloro-1,8-naphthyridine) Reaction Inert Atmosphere (N₂/Ar) Heat (80-110°C) SM1->Reaction SM2 Organoboron Reagent (e.g., Phenylboronic acid) SM2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product Arylated 1,8-Naphthyridine Workup->Product

Caption: Generalized Suzuki Cross-Coupling Workflow.

Protocol 4: Cobalt-Catalyzed Arylation of Chloro-naphthyridines

This protocol provides an efficient method for C-C bond formation using a less expensive cobalt catalyst.[15]

  • Reagent Preparation : In a flame-dried Schlenk tube under an argon atmosphere, add the chloro-naphthyridine (1.0 mmol) and CoCl₂ (0.05 mmol, 5 mol%).

  • Solvent Addition : Add anhydrous THF (5 mL) via syringe.

  • Grignard Reagent : Slowly add the arylmagnesium bromide (1.2 mmol) dropwise at 0°C.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC or GC-MS.

  • Quenching and Work-up : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Halide PositionAryl GrignardCatalystConditionsYield (%)Reference
C3, C6 (dichloro)2-Phenylethyl-MgBrCoCl₂THF, 25°C, 30 min80%[15]
C1 (chloro)2-Phenylethyl-MgBrCoCl₂THF, 25°C, 30 min78%[15]

Advanced Methods: Direct C-H Functionalization

Direct C-H functionalization represents the state-of-the-art in synthetic efficiency, as it avoids the pre-functionalization step of installing a halogen or triflate. These reactions often rely on a directing group to position a transition metal catalyst (commonly Rhodium or Palladium) near a specific C-H bond.

Causality: Chelation-Assisted C-H Activation

A directing group (DG) on the naphthyridine substrate first coordinates to the metal center. This brings the catalyst into close proximity to a specific C-H bond (typically at the ortho position), allowing for the cleavage of the C-H bond and formation of a metallacyclic intermediate. This intermediate can then react with a coupling partner to form the desired product.[16]

Protocol 5: Rh(III)-Catalyzed C–H Activation/Annulation

This protocol describes the synthesis of trifluoromethyl-functionalized benzo[de][8][9]naphthyridines, showcasing a powerful cascade reaction involving two-fold C-H activation.[17]

  • Reaction Setup : To an oven-dried screw-cap tube, add benzamidine hydrochloride (0.2 mmol), CF₃-imidoyl sulfoxonium ylide (0.24 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Solvent and Base : Add dichloroethane (DCE, 1.0 mL) followed by N,N-diisopropylethylamine (DIPEA, 0.2 mmol).

  • Execution : Seal the tube and place it in a preheated oil bath at 100°C for 12 hours.

  • Work-up : Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Purification : Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to yield the final product.

References

4-Chloro-1,8-naphthyridine: A Versatile Scaffold for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a "privileged scaffold" in drug discovery. This core is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the 1,8-naphthyridine ring system stems from the various positions available for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Among the various functionalized 1,8-naphthyridines, 4-Chloro-1,8-naphthyridine stands out as a particularly valuable and versatile building block. The presence of the chloro substituent at the 4-position provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This reactivity allows for the introduction of a diverse range of substituents at this key position, enabling the rapid generation of libraries of complex molecules for screening and lead optimization in drug discovery programs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of complex molecules. We will delve into the key reactions this building block undergoes, providing detailed, field-proven protocols and explaining the underlying mechanistic principles that govern these transformations.

The Strategic Advantage of the 4-Chloro Substituent

The reactivity of this compound is dictated by the electronic nature of the naphthyridine ring system. The two nitrogen atoms are electron-withdrawing, which polarizes the C-Cl bond at the 4-position, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate.

The primary transformations that leverage the 4-chloro group are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This class of reactions allows for the direct displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols.

The following sections will provide detailed protocols and mechanistic insights for these key reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, which is a common strategy in the development of bioactive molecules.[9]

Reaction Principle and Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, thereby affecting the reaction efficiency.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 4-Aryl-1,8-naphthyridine 4-Aryl-1,8-naphthyridine Product Complex->4-Aryl-1,8-naphthyridine This compound This compound This compound->Oxidative Addition Complex Oxidative Addition Ar-B(OH)2 + Base Ar-B(OH)2 + Base Ar-B(OH)2 + Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-1,8-naphthyridines

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 mmol) under a positive flow of inert gas.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100892
33-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Dioxane1001278
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O80588

Table 1: Representative examples of Suzuki-Miyaura coupling with this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10] This reaction is particularly valuable for accessing 4-amino-1,8-naphthyridine derivatives, which are prevalent in many biologically active compounds.

Reaction Principle and Causality: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine to the palladium(II) complex, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step, which can be the rate-limiting step of the cycle.[11]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Amine Coordination Complex Amine Coordination Complex Oxidative Addition Complex->Amine Coordination Complex Amine Coordination Palladium-Amido Complex Palladium-Amido Complex Amine Coordination Complex->Palladium-Amido Complex Deprotonation Palladium-Amido Complex->Pd(0)L2 4-Amino-1,8-naphthyridine 4-Amino-1,8-naphthyridine Palladium-Amido Complex->4-Amino-1,8-naphthyridine Reductive Elimination This compound This compound This compound->Oxidative Addition Complex Oxidative Addition R2NH + Base R2NH + Base R2NH + Base->Amine Coordination Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Amino-1,8-naphthyridines

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1001691
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃Dioxane1102084
3n-ButylaminePd₂(dba)₃/RuPhos (2/4)K₃PO₄Toluene1001888
4PiperidinePd(OAc)₂/DavePhos (3/6)LiHMDSTHF802475

Table 2: Representative examples of Buchwald-Hartwig amination with this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The electron-withdrawing nature of the 1,8-naphthyridine core activates the 4-position towards nucleophilic attack, making SNAr a viable and often complementary strategy to palladium-catalyzed methods.

Reaction Principle and Causality: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the chloride leaving group is expelled, and the aromaticity of the naphthyridine ring is restored. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition (rate-determining) 4-Substituted-1,8-naphthyridine 4-Substituted-1,8-naphthyridine Meisenheimer Complex->4-Substituted-1,8-naphthyridine Elimination Cl- Cl- Meisenheimer Complex->Cl- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

SNAr with O- and S-Nucleophiles

The displacement of the 4-chloro group with oxygen and sulfur nucleophiles provides access to valuable 4-alkoxy- and 4-thio-1,8-naphthyridine derivatives.

Experimental Protocol: Synthesis of 4-Alkoxy- and 4-Thio-1,8-naphthyridines

This protocol describes a general procedure for the SNAr reaction of this compound with alcohols and thiols.

Materials:

  • This compound

  • Alcohol or Thiol (1.5-2.0 equivalents)

  • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

Procedure:

  • To a stirred solution of the alcohol or thiol (1.5 mmol) in the anhydrous solvent (5 mL) at 0 °C (for NaH) or room temperature, add the base (1.5 mmol) portion-wise.

  • Stir the mixture for 30 minutes to generate the corresponding alkoxide or thiolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent.

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF1001282
2MethanolNaHTHF60690
3ThiophenolCs₂CO₃DMSO80888
4Benzyl mercaptanNaHDMF701085

Table 3: Representative examples of SNAr with O- and S-nucleophiles.

Conclusion

This compound has proven to be an exceptionally versatile and valuable building block for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. Its reactivity at the 4-position, amenable to powerful transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides a reliable and efficient platform for molecular diversification. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors. By understanding the underlying principles and having access to robust experimental procedures, scientists can accelerate the discovery and development of novel chemical entities with desired properties.

References

methods for scaling up 4-Chloro-1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 4-Chloro-1,8-naphthyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its significance was cemented by the discovery of nalidixic acid, the first quinolone antibiotic, which functions by inhibiting bacterial DNA gyrase.[1] Derivatives of this heterocyclic system are explored for a wide range of therapeutic applications, including antimicrobial, antitumor, and antiviral activities.[2]

This compound, in particular, is a critical and versatile building block for drug discovery and development. The chloro-substituent at the 4-position serves as an excellent leaving group, enabling nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, providing a powerful handle for chemists to modulate the biological activity, selectivity, and pharmacokinetic properties of novel therapeutic candidates.

This application note provides a detailed, technically-grounded guide for the scalable synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the practical considerations necessary for transitioning from bench-scale to gram-scale production. The protocols described herein are designed to be robust and self-validating, ensuring reliability and reproducibility in a research and development setting.

Recommended Scalable Synthetic Pathway

A robust and economically viable large-scale synthesis of this compound is best approached via a two-step sequence. This pathway is designed for efficiency, scalability, and the use of readily available starting materials.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A 2-Aminonicotinaldehyde C 1,8-Naphthyridin-4-one (via Friedländer Annulation) A->C B Acetone B->C E This compound C->E D POCl₃ D->E

Caption: Overall two-step synthetic route to this compound.

Part 1: Synthesis of the Precursor, 1,8-Naphthyridin-4-one

The cornerstone of this synthesis is the construction of the heterocyclic core. For scalability, the Friedländer annulation offers a highly efficient and atom-economical method. This reaction involves the condensation of an o-aminoaryl aldehyde with a compound containing an active methylene group (e.g., a ketone).

Causality Behind Experimental Choices
  • Reaction Choice (Friedländer Annulation): Traditional methods for naphthyridine synthesis often require harsh conditions or expensive metal catalysts.[3][4] The Friedländer condensation, particularly when catalyzed by green and inexpensive catalysts in aqueous media, presents a sustainable and scalable alternative.[2][5] It is a one-step reaction with relatively easy product separation.[2][4]

  • Starting Materials:

    • 2-Aminonicotinaldehyde: This is the key precursor that provides the pyridine ring and the necessary amino and aldehyde functionalities in the correct orientation. Efficient syntheses of this starting material have been developed, for instance, via ortho-lithiation of a protected 2-aminopyridine followed by formylation.[6]

    • Acetone: Serves as the source for the second pyridine ring. It is an inexpensive, readily available, and effective reactant containing the required α-methylene carbonyl group.

  • Catalyst and Solvent: Recent advancements have demonstrated gram-scale synthesis of 1,8-naphthyridines using choline hydroxide (ChOH) as a non-toxic, metal-free, and water-soluble catalyst in water.[2][5] This approach avoids hazardous organic solvents and simplifies the workup, making it ideal for scale-up. The catalyst's effectiveness is attributed to its ability to form hydrogen bonds with the reactants, facilitating the reaction in an aqueous medium.[2][5]

Detailed Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine

While the direct target is 1,8-naphthyridin-4-one, many scalable methods first produce a substituted naphthyridine. The following protocol, adapted from a highly efficient, green chemistry approach, yields 2-methyl-1,8-naphthyridine, a close analogue and common intermediate. A similar condensation using ethyl acetoacetate followed by hydrolysis and decarboxylation would yield the target 1,8-naphthyridin-4-one.

A reported gram-scale synthesis of 2-methyl-1,8-naphthyridine involves reacting 2-aminonicotinaldehyde with acetone in water, catalyzed by choline hydroxide.[5]

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, combine 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and acetone (e.g., 0.74 mL, 10 mmol) in water (10 mL).

  • Catalyst Addition: To the stirred mixture, add choline hydroxide (ChOH) (e.g., 1 mol %).

  • Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere at 50 °C.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the product can be isolated. The reported procedure achieved a 92% yield of 2-methyl-1,8-naphthyridine (1.32 g).[5]

Part 2: Chlorination of 1,8-Naphthyridin-4-one

This step converts the 4-oxo (or its 4-hydroxy tautomer) functionality into the desired 4-chloro group. This is a critical transformation that activates the molecule for subsequent diversification.

Causality Behind Experimental Choices
  • Reagent Choice (Phosphorus Oxychloride, POCl₃): POCl₃ is the reagent of choice for this type of deoxychlorination.[7] It effectively converts the keto/enol group into a chloro group. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[8]

  • Scalability Considerations: While classic protocols involve using a large excess of POCl₃ as both the reagent and solvent, this approach is problematic on a larger scale.[9]

    • Safety: POCl₃ is highly corrosive and reacts violently with water.

    • Workup: Quenching large volumes of excess POCl₃ is hazardous and generates significant amounts of acidic waste.

    • Cost & Waste: Using a large excess is inefficient and environmentally burdensome.

  • Optimized Approach: A superior method for scale-up involves using a stoichiometric amount of POCl₃ in a solvent-free system or with a high-boiling inert solvent.[9] This dramatically improves the safety profile, simplifies the workup, and reduces waste. The addition of a base like pyridine can facilitate the reaction.[9]

Mechanism of Chlorination with POCl₃

The chlorination of the 4-hydroxy tautomer of 1,8-naphthyridin-4-one with POCl₃ is a well-established transformation. The mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of a chloride ion.

G cluster_0 Chlorination Mechanism A 1,8-Naphthyridin-4-ol C Phosphate Ester Intermediate + HCl A->C Nucleophilic Attack B POCl₃ B->C E This compound + HPO₃ C->E SₙAr Displacement D Chloride Ion (Cl⁻) D->E G start_end start_end process process qc qc safety safety start Start: Dry 1,8-Naphthyridin-4-one setup Charge Reactor with Precursor and Pyridine under N₂ start->setup add_reagent Add POCl₃ (1 eq.) (Control Temperature) setup->add_reagent check1 Exotherm? add_reagent->check1 heat Heat to 140-160 °C check1->heat No monitor Monitor by HPLC/TLC heat->monitor check2 Reaction Complete? monitor->check2 check2->monitor No cool Cool to Room Temp. check2->cool Yes quench Slowly Quench on Ice (Vigorous Stirring) cool->quench neutralize Neutralize with NaHCO₃ (aq) to pH 7-8 quench->neutralize filter Filter and Wash Solid with Cold Water neutralize->filter dry Dry Crude Product filter->dry purify Recrystallize from Appropriate Solvent dry->purify analyze Characterize Final Product (NMR, HPLC, MS) purify->analyze finish End: Isolated Pure Product analyze->finish

References

Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of 1,8-Naphthyridine Libraries

The 1,8-naphthyridine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry, often referred to as a "privileged structure."[1] This is due to its versatile synthesis and the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The therapeutic potential of this scaffold is vast, with derivatives showing promise in treating neurodegenerative diseases, acting as kinase inhibitors, and even targeting topoisomerase II in oncology.[3][4]

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of chemical compounds to identify "hits" that modulate a specific biological target.[5][] The successful marriage of a high-quality 1,8-naphthyridine library with a robust HTS campaign can accelerate the discovery of novel therapeutic agents.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not just the protocols, but the underlying scientific rationale for designing and executing a successful HTS campaign focused on 1,8-naphthyridine libraries, from initial assay development through to validated hit confirmation.

Section 1: Foundational Strategy: Library and Assay Preparation

The success of any HTS campaign is predicated on the quality of its foundational components: the compound library and the biological assay. Rushing this stage is a common cause of failure, leading to wasted resources and ambiguous results.

The 1,8-Naphthyridine Library: Quality over Quantity

While HTS involves large numbers, the quality and diversity of the screening library are paramount. A well-curated library provides the chemical matter from which new drug candidates will emerge.

  • Library Sourcing: Libraries can be procured from commercial vendors, assembled from custom synthesis efforts, or accessed through collaborations.[][7][8] Commercial libraries offer immediate access to a large number of diverse compounds, while custom synthesis allows for the exploration of novel chemical space around the 1,8-naphthyridine core.[7]

  • Quality Control (QC): It is critical to ensure the identity, purity, and concentration of the library compounds. Assume nothing; trust but verify.[9] Master stock solutions, typically at 10 mM in 100% DMSO, should be subjected to QC checks (e.g., LC-MS, NMR) to confirm structural integrity.

  • Compound Management and Plating: The transition from master stocks to "assay-ready" plates is a critical, automation-heavy step.[10] Robotic liquid handlers are used to transfer nanoliter volumes of compound from stock plates to assay plates (typically 384- or 1536-well formats) to achieve the desired final assay concentration, while keeping the final DMSO concentration low (ideally <0.5%) to avoid solvent-induced artifacts.[11]

Target Selection and Assay Modality

The choice of assay is dictated by the biological question being asked. 1,8-naphthyridine derivatives have been shown to interact with a wide range of targets.[3] The two primary HTS assay formats are biochemical and cell-based.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[12]

    • Rationale: They are often simpler, have lower variability, and are excellent for confirming direct target engagement. They are ideal for targets like kinases, proteases, or phosphatases.

    • Common Readouts: Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and luminescence-based enzyme activity assays.[12]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more biologically relevant context.[5]

    • Rationale: They inherently account for crucial drug-like properties such as cell permeability, and can identify compounds that require metabolic activation or act on complex pathways. They are essential for phenotypic screening or when the precise target is unknown.

    • Common Readouts: ATP-based cell viability assays (e.g., CellTiter-Glo®), reporter gene assays (e.g., luciferase or β-lactamase), and high-content imaging.[13]

Section 2: The Cornerstone of Screening: Assay Development and Validation

A robust and reproducible assay is the engine of an HTS campaign. The goal of assay development is to create a sensitive, reliable, and scalable method that can be miniaturized for high-throughput use.[14]

Miniaturization: From Benchtop to HTS Scale

Most assays are initially developed in 96-well plates. Miniaturizing the assay to a 384- or 1536-well format is essential for HTS to reduce the consumption of costly reagents and valuable library compounds.[11][14] This process involves optimizing volumes, concentrations, and incubation times to maintain signal quality in a smaller format.

The Self-Validating System: Statistical Measures of Assay Performance

Before screening a single library plate, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds. This is achieved by running several "pilot" plates containing only positive and negative controls.[14] The performance is quantified using several key statistical metrics.[10]

MetricFormulaRecommended ValueRationale
Z'-Factor 1 - (3 * (σp + σn)) /μp - μn
Signal-to-Background (S/B) μp / μn> 5 (assay dependent)Represents the dynamic range of the assay. A higher S/B makes it easier to distinguish active compounds from background noise.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the relative variability of the data. Low %CV for both positive and negative controls is essential for reproducibility.

μ = mean; σ = standard deviation

Protocol 1: Cell-Based Cytotoxicity Assay Development and Validation

This protocol provides a framework for developing a cytotoxicity screen against a cancer cell line (e.g., HepG2), a common application for 1,8-naphthyridine derivatives.[15]

Objective: To establish a robust, miniaturized (384-well) assay to screen for 1,8-naphthyridine compounds that are cytotoxic to HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., EMEM + 10% FBS)

  • 384-well white, solid-bottom assay plates

  • Positive Control: Doxorubicin (a known cytotoxic agent)

  • Negative Control: 0.5% DMSO in medium

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay[13]

  • Luminescence-capable plate reader

Methodology:

  • Cell Seeding Optimization:

    • Determine the optimal number of cells to seed per well. Create a cell titration curve by seeding a range of cell densities (e.g., 500 to 5,000 cells/well) in a 384-well plate.

    • Incubate for the desired assay duration (e.g., 48-72 hours).

    • Add CellTiter-Glo® reagent and measure luminescence.

    • Causality Check: Select a cell density that falls within the linear range of the signal detection curve. This ensures that a decrease in signal (due to cell death) can be accurately measured.

  • Assay Miniaturization & Reagent Optimization:

    • Using the optimal cell density, test different volumes of cells, medium, and CellTiter-Glo® reagent in the 384-well format to achieve a robust signal while minimizing cost. A typical final volume might be 20-40 µL.

  • Pilot Screen for Validation:

    • Prepare a 384-well assay plate. Designate half the wells for the negative control (e.g., 0.5% DMSO) and the other half for the positive control (e.g., Doxorubicin at a concentration known to cause >90% cell death, such as 5 µM).

    • Seed the plate with the optimized number of HepG2 cells and incubate for 24 hours.

    • Using an acoustic dispenser or pin tool, transfer the controls to the appropriate wells.

    • Incubate for the assay duration (e.g., 48 hours).

    • Equilibrate the plate to room temperature. Add the optimized volume of CellTiter-Glo® reagent, mix on an orbital shaker for 2 minutes, incubate for 10 minutes to stabilize the signal, and read luminescence.

    • Self-Validation: Repeat this pilot run on 3-5 different days to assess reproducibility. Calculate the Z'-Factor, S/B, and %CV for each plate. The assay is ready for HTS only when these metrics consistently meet the recommended values (see table above).[10][14]

Section 3: Executing the HTS Campaign

With a validated assay, the full library screen can commence. This phase is characterized by high levels of automation and a focus on consistency and throughput.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Lib 1,8-Naphthyridine Library Stock ARP Assay-Ready Plates (384-well, nL volumes) Lib->ARP Acoustic Dispensing Assay Automated Assay (Cell Plating, Incubation) ARP->Assay Readout Plate Reader (Luminescence Detection) Assay->Readout RawData Raw Data (RLU values) Readout->RawData NormData Normalized Data (% Inhibition) RawData->NormData Normalization Hits Primary Hit List NormData->Hits Hit Calling Hit Confirmation Hit Confirmation Hits->Hit Confirmation Hit_Triage_Funnel cluster_funnel Hit-to-Lead Funnel Primary Primary Screen Hits (~100,000s compounds) ~1-2% Hit Rate Confirm Confirmed Hits (Re-test from fresh stock) Primary->Confirm Dose Potency Determined (IC50 values) Confirm->Dose Ortho Orthogonal & Counter-Screens Dose->Ortho Validated Validated Hits (~10s-100s compounds) Ortho->Validated

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1,8-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this critical heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for novel antibacterial and anticancer agents, a robust and reproducible synthesis is paramount.[1]

This document moves beyond simple protocols to address the common pitfalls and challenges encountered in the lab. We will explore the causality behind experimental choices, providing you with the technical insights needed to troubleshoot and optimize your synthetic route.

Overall Synthetic Workflow

The synthesis of this compound is typically a two-stage process. First, the core naphthyridine ring system is constructed to form the 1,8-naphthyridin-4-ol precursor. This is followed by a chlorination step to yield the final product. Understanding the nuances of each stage is critical for maximizing overall yield.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination start Starting Materials (e.g., 2-Aminonicotinaldehyde, Active Methylene Compound) reaction1 Cyclization Reaction (e.g., Friedländer Annulation) start->reaction1 purification1 Isolation & Purification of 1,8-Naphthyridin-4-ol reaction1->purification1 precursor 1,8-Naphthyridin-4-ol purification1->precursor Proceed to Chlorination reaction2 Chlorination (e.g., with POCl₃) precursor->reaction2 workup Quenching & Workup reaction2->workup purification2 Final Purification workup->purification2 product This compound purification2->product

Caption: General two-stage workflow for this compound synthesis.

Part 1: Troubleshooting the 1,8-Naphthyridin-4-ol Synthesis (Precursor)

The foundation of a high-yield synthesis is the efficient construction of the 1,8-naphthyridin-4-ol core. The Friedländer annulation, which involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group, is a common and effective method.[2][3]

Q1: My Friedländer cyclization yield is consistently low. What factors should I investigate for optimization?

Low yield in this stage is a frequent issue stemming from several variables. A systematic approach to optimization is key.

Answer:

Several factors critically influence the Friedländer reaction's efficiency. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the 2-aminonicotinaldehyde and the active methylene compound are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions, directly impacting the yield.[4]

  • Catalyst Choice and Loading: While classic methods may use harsh acids or bases, modern protocols have shown that milder catalysts can be more effective.[5] The choice of catalyst can dramatically affect reaction rates and yields. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used effectively in solvent-free microwave conditions.[2] Greener, highly effective options like choline hydroxide (ChOH) in water have also been reported to give excellent yields with catalyst loadings as low as 1 mol%.[5][6]

  • Solvent System: The reaction medium is crucial. While organic solvents are common, greener and often more efficient alternatives exist. Water has been successfully employed as a solvent, which can simplify workup and improve the reaction's environmental footprint.[6][7] Solvent-free conditions, either through grinding or microwave irradiation, can also lead to high yields.[2][4]

  • Reaction Temperature: The optimal temperature is highly dependent on your specific substrates and catalyst. Some systems work well at room temperature, while others require heating (e.g., 50-80 °C) to proceed efficiently.[4][5] It is advisable to screen a range of temperatures to find the sweet spot for your reaction.

Table 1: Comparison of Selected Friedländer Conditions for 1,8-Naphthyridine Synthesis

CatalystSolventTemperature (°C)Typical Yields (%)Reference
DABCO (20 mol%)Solvent-Free (Microwave)N/A (600W)74 - 86%[2]
Choline Hydroxide (1 mol%)Water50>90%[6]
[Bmmim][Im] (Ionic Liquid)Ionic Liquid80~95%[3]
None (Greener Method)WaterRefluxHigh Yield[7]

Part 2: Troubleshooting the Chlorination of 1,8-Naphthyridin-4-ol

The conversion of the 1,8-naphthyridin-4-ol to this compound is most commonly achieved using phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.[8][9] This step is notoriously tricky, with the primary challenge being the prevention of product hydrolysis during workup.

Q2: My TLC analysis shows complete consumption of the starting material, but after workup, the main product I isolate is the starting 1,8-naphthyridin-4-ol. What is happening and how can I prevent it?

This is the most common failure mode in this synthesis. The reappearance of starting material is a clear indication of hydrolysis of the desired chloro-product.

Answer:

The C4-Cl bond in this compound is highly susceptible to nucleophilic attack by water, which rapidly converts the product back to the starting hydroxynaphthyridine, especially in the presence of acid generated during quenching. The key to success is a meticulously planned and executed workup procedure.

Causality: The reaction of excess POCl₃ with water is extremely exothermic and produces phosphoric acid and HCl. Pouring the hot reaction mixture directly into water creates a hot, acidic environment perfect for hydrolyzing your product.

Validated Protocol to Prevent Hydrolysis:

  • Remove Excess POCl₃: After the reaction is complete (monitored by TLC), it is crucial to remove the bulk of the excess POCl₃ under reduced pressure (rotary evaporator).[10] This single step dramatically reduces the violence of the subsequent quench.

  • Controlled Quenching: Cool the reaction flask containing the thick, oily residue in an ice bath. Very slowly and carefully, pour the residue onto a vigorously stirred mixture of crushed ice and a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[10] This neutralizes the acid as it forms and keeps the temperature low, protecting the product.

  • Solvent Dilution (Alternative): An alternative to pouring the reaction mass is to first dilute the cooled residue with an inert organic solvent (like CH₂Cl₂ or Ethyl Acetate) before slowly adding it to the ice/base mixture.[8][10] This can help manage the quench more effectively.

  • Extraction: Once the quench is complete and the mixture is neutral or slightly basic, proceed with standard extraction using an organic solvent like Ethyl Acetate or DCM.

G start Reaction Complete (by TLC) check_sm Does TLC show full consumption of 1,8-naphthyridin-4-ol? start->check_sm incomplete Action: • Increase reaction time • Increase temperature • Consider adding PCl₅ (0.3 eq) check_sm->incomplete No workup_start Proceed to Workup check_sm->workup_start Yes remove_pocl3 Remove excess POCl₃ under vacuum workup_start->remove_pocl3 quench Quench residue by pouring SLOWLY onto ice / aq. NaHCO₃ remove_pocl3->quench extract Extract with organic solvent (EtOAc or DCM) quench->extract final_product Isolate Pure This compound extract->final_product

References

Technical Support Center: Purification of 4-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining highly pure this compound, a critical building block in medicinal chemistry.[1]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Precursors such as 2-aminopyridine derivatives are frequently observed contaminants.[2]

  • Hydrolysis Product (4-Hydroxy-1,8-naphthyridine): The chloro-substituent at the 4-position can be susceptible to hydrolysis, especially in the presence of water and acid or base, to form the corresponding hydroxy derivative.

  • Over-chlorinated Byproducts: Depending on the chlorinating agent and reaction conditions, di- or tri-chlorinated naphthyridines may form.

  • Positional Isomers: If the cyclization step is not completely regioselective, isomers such as 2-chloro-1,8-naphthyridine could be present.

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove.

Q2: My crude product is a dark, oily substance. What is the best initial purification strategy?

A2: For a crude product that is an oil or a discolored solid, it is often beneficial to perform an initial purification step to remove baseline impurities before attempting recrystallization or column chromatography. An acidic wash is highly effective for removing basic impurities like unreacted 2-aminopyridine.[2] Dissolving the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic impurities, transferring them to the aqueous layer.[2]

Q3: How do I choose between recrystallization and column chromatography for final purification?

A3: The choice between these two powerful techniques depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when you have a solid product with a major impurity that has significantly different solubility characteristics. It is a cost-effective and scalable method for achieving high purity.

  • Column Chromatography is more suitable for separating complex mixtures with multiple components of similar polarity.[3][4] It offers finer control over separation but can be more time-consuming and require larger volumes of solvent.

A common strategy is to use column chromatography to isolate the target compound from major impurities, followed by recrystallization of the pooled fractions to achieve the highest possible purity.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific challenges you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Probable Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. The presence of impurities can also lower the melting point and inhibit crystallization.* Solvent Selection: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[5] Consider a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[5] * Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a more ordered crystal lattice.[6] * Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.
Poor recovery of the purified product. The chosen recrystallization solvent is too "good," meaning the compound has significant solubility even at low temperatures. Too much solvent was used.* Solvent Optimization: Test a range of solvents to find one with a steep solubility curve (high solubility at high temperature, low solubility at low temperature). Common solvent systems for pyridines and their annulated derivatives that can be explored include ethanol, ethyl acetate/hexanes, and acetone/water.[7][8] * Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] * Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the filtrate and cool again to obtain a second crop. Be aware that the second crop may be less pure.
Crystals are colored despite successful recrystallization. The colored impurity has similar solubility properties to the product. The impurity is trapped within the crystal lattice.* Activated Carbon: Add a small amount of activated carbon to the hot, dissolved solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool. * Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.
Column Chromatography Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor separation of spots on TLC and co-elution from the column. The polarity of the eluent is too high or too low. The impurities have very similar polarity to the target compound.* Optimize Eluent System: Systematically test different solvent mixtures for your TLC analysis to find an eluent that gives good separation (Rf of the target compound around 0.3-0.4). Common solvent systems for compounds of intermediate polarity include ethyl acetate/hexanes and dichloromethane/methanol.[9] * Use a Shallow Gradient: During column chromatography, employ a shallow gradient of the more polar solvent to improve the resolution between closely eluting compounds.[10]
Streaking or tailing of the compound on the column. The compound is interacting too strongly with the stationary phase. The column is overloaded. The compound is degrading on the acidic silica gel.* Add a Modifier: For basic compounds like naphthyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by neutralizing acidic sites on the silica gel. * Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. * Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.
The compound is not eluting from the column. The eluent is not polar enough. The compound is irreversibly adsorbed to the stationary phase.* Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a system like 5% methanol in dichloromethane might be necessary.[9] * Check for Degradation: If the compound is suspected to be unstable on silica, consider alternative purification methods or use a deactivated stationary phase.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific crude product and available equipment.

Protocol 1: Purification by Recrystallization

This protocol is suitable for a solid crude product where the primary impurities have different solubility profiles from this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with swirling until the solid completely dissolves.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexanes gradient)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. Aim for an Rf value of ~0.3 for the this compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.[2][12]

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

IV. Visualized Workflows

Troubleshooting Decision Tree for Recrystallization

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool to room temperature, then ice bath dissolve->cool crystals Crystals form? cool->crystals filter Filter and dry pure product crystals->filter Yes oiling_out Product oils out crystals->oiling_out No poor_recovery Poor recovery crystals->poor_recovery Low Yield change_solvent Change solvent or use two-solvent system oiling_out->change_solvent slow_cool Cool more slowly, add seed crystal oiling_out->slow_cool less_solvent Use less solvent, concentrate mother liquor poor_recovery->less_solvent change_solvent->dissolve slow_cool->cool less_solvent->dissolve

Caption: Decision tree for troubleshooting common recrystallization issues.

General Workflow for Column Chromatography Purification

G start Crude Product tlc TLC Analysis (Eluent Selection) start->tlc packing Column Packing tlc->packing loading Sample Loading packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Combine Pure Fractions analysis->pooling concentration Solvent Removal pooling->concentration end Pure Product concentration->end

Caption: Step-by-step workflow for purification by column chromatography.

V. References

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). What are the two 6% contaminants in 4-Chloro-1,8-naphthalic anhydride, 94%? Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal. Retrieved from --INVALID-LINK--

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemWhat. (n.d.). 4-Chloro-1,8-naphthalic anhydride. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. Retrieved from --INVALID-LINK--

  • University of California, Berkeley. (n.d.). How to Grow Crystals. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-1,8-naphthalic anhydride. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from --INVALID-LINK--

  • European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Purity Assessment of Synthesized 4-Chloro-2-methyl-3-nitropyridine: A Comparative Guide. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). This compound-3-carbonitrile. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methyl-1,8-naphthyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol: Synthesis and Characterization. Retrieved from --INVALID-LINK--

  • Acta Chimica Slovenica. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Buy 4-Chloro-2-methyl-1,8-naphthyridine from LEAP CHEM CO., LTD.. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-CHLORO-[10][13]NAPHTHYRIDINE suppliers & manufacturers in China. Retrieved from --INVALID-LINK--

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from --INVALID-LINK--

References

overcoming side reactions in 1,8-naphthyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for overcoming side reactions in 1,8-naphthyridine functionalization. The unique electronic properties of the 1,8-naphthyridine scaffold, characterized by two electron-deficient pyridine rings, make it a privileged core in medicinal chemistry and materials science.[1][2][3] However, these same properties present significant challenges in achieving selective functionalization. The presence of two nitrogen atoms influences the reactivity of the C-H bonds, making issues like poor regioselectivity, over-reaction, and unexpected rearrangements common hurdles.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Moving beyond simple protocols, we delve into the causality behind common experimental failures and offer logic-driven solutions to mitigate side reactions and enhance reaction efficiency.

Section 1: C-H Activation & Functionalization

Direct C-H activation is a powerful tool for elaborating the 1,8-naphthyridine core. However, achieving high regioselectivity is a primary challenge due to multiple potential activation sites.

FAQ 1: My C-H activation reaction is producing a mixture of isomers. How can I improve regioselectivity?

Answer: Poor regioselectivity is the most common side reaction in the C-H functionalization of 1,8-naphthyridines. The electronic landscape of the bicyclic system means several C-H bonds have comparable reactivity. Control is typically achieved by carefully tuning the reaction's steric and electronic parameters.

Causality & Troubleshooting Strategy:

  • Directing Group (DG) Strategy: The most robust method for controlling regioselectivity is the installation of a directing group. The DG coordinates to the metal catalyst, positioning it to activate a specific, proximal C-H bond. If you are not using one, this should be your first consideration. If you are, its design is critical.

  • Ligand Modification: The ligand bound to the metal catalyst (e.g., Palladium, Rhodium) plays a pivotal role in the selectivity-determining step.[4] Bulky ligands can sterically block access to certain C-H bonds, favoring activation at less hindered positions. Conversely, ligands with specific electronic properties can favor one transition state over another.

    • Recommendation: Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk (e.g., cone angle) and electronic properties (e.g., Tolman electronic parameter).

  • Catalyst System: Some catalyst systems have inherent regiochemical preferences. For instance, Rh(III)-catalyzed syntheses of naphthyridinones have shown high selectivity by leveraging nicotinamide N-oxides as substrates, which act as a double-directing group strategy.[5]

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states.[4] A change from a non-polar to a polar aprotic solvent (e.g., Toluene to DMSO or DMF) can alter the reaction pathway and, consequently, the isomeric ratio of the product.

Troubleshooting Workflow: Improving Regioselectivity

This decision tree illustrates a logical workflow for addressing poor regioselectivity in a C-H activation reaction.

G start Low Regioselectivity Observed dg_check Is a Directing Group (DG) in use? start->dg_check add_dg Strategy 1: Install a suitable DG (e.g., picolinamide, 8-aminoquinoline) dg_check->add_dg No optimize_dg Strategy 2: Modify the existing DG (alter sterics/electronics) dg_check->optimize_dg Yes ligand_screen Strategy 3: Screen Ligand Panel add_dg->ligand_screen optimize_dg->ligand_screen solvent_screen Strategy 4: Screen Solvents (e.g., Dioxane, Toluene, DMF, DMSO) ligand_screen->solvent_screen temp_screen Strategy 5: Optimize Temperature solvent_screen->temp_screen result Improved Regioselectivity temp_screen->result

Caption: A decision tree for troubleshooting poor regioselectivity.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are essential for installing aryl, alkyl, or alkynyl groups. Key side reactions include catalyst deactivation, homocoupling of starting materials, and decomposition.

FAQ 2: My Buchwald-Hartwig amination is giving low yield, and I'm observing significant hydrodehalogenation of my starting material. What's wrong?

Answer: This is a classic problem in cross-coupling, particularly with electron-deficient heteroaryl halides like chloro- or bromo-naphthyridines. Hydrodehalogenation (replacement of the halogen with hydrogen) and low yield often point to issues with the catalytic cycle, specifically slow reductive elimination or competing side reactions.

Causality & Troubleshooting Strategy:

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount in Buchwald-Hartwig reactions. Large, bulky, and electron-rich ligands are necessary to promote the crucial reductive elimination step, which forms the desired C-N bond.[6] If this step is slow, the palladium intermediate can undergo other pathways, including protonolysis that leads to hydrodehalogenation.

    • Recommendation: Switch to modern, sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. These have been shown to be superior for coupling with challenging heterocyclic substrates.[6]

  • Base Compatibility: The base is not just a stoichiometric reagent; it actively participates in the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine, stalling the reaction. A base that is too strong or has poor solubility can lead to side reactions.

    • Recommendation: For sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOtBu or LHMDS to minimize side reactions.[6]

  • Solvent and Temperature: High temperatures can promote decomposition of the catalyst or starting materials. The solvent must be able to dissolve the base and the palladium complex adequately.

    • Recommendation: Dioxane and toluene are common choices. If hydrodehalogenation is severe, try lowering the reaction temperature. Modern catalyst systems are often highly active even at temperatures below 100 °C.[7]

Protocol 1: Screening Array for Buchwald-Hartwig Reaction Optimization

This protocol provides a systematic approach to quickly identify optimal conditions.

Objective: To identify the best combination of ligand and base to maximize product yield and minimize hydrodehalogenation.

Methodology:

  • Setup: Arrange an array of microwave vials or sealed reaction tubes. To each vial, add your 1,8-naphthyridine halide (1.0 equiv), amine coupling partner (1.2 equiv), and a magnetic stir bar.

  • Catalyst/Ligand Addition: Prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a panel of ligands (e.g., XPhos, RuPhos, XantPhos, 5 mol %). Add the appropriate catalyst and ligand to each designated vial.

  • Base Addition: Add the selected base (2.0 equiv) to each vial. Use a different base for each row of your array (e.g., Row A: K₃PO₄, Row B: Cs₂CO₃, Row C: NaOtBu).

  • Solvent & Execution: Add the reaction solvent (e.g., Dioxane) to each vial, seal, and place the array on a stirring hotplate set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the reactions, take an aliquot from each, and analyze by LCMS to determine the ratio of product to starting material and hydrodehalogenated side product.

Data Summary Table:

LigandBaseSolventTemp (°C)Product Yield (%)Hydrodehalogenation (%)
XantPhosK₃PO₄Dioxane100855
RuPhosK₃PO₄Dioxane10092<2
XantPhosNaOtBuDioxane1004540
RuPhosNaOtBuDioxane607515
Section 3: N-Oxidation and Ring-Opening Side Reactions

The nitrogen atoms in the 1,8-naphthyridine ring are nucleophilic and susceptible to oxidation, especially when using peroxy acids or other strong oxidants. This can be a desired transformation or a problematic side reaction.

FAQ 3: I am attempting a reaction on a side chain, but I keep forming the N-oxide of my naphthyridine core. How can I prevent this?

Answer: Unintended N-oxide formation indicates that the ring nitrogens are more reactive towards your reagents than the intended functional group. In some extreme cases with peroxy acids, this can even lead to a subsequent ring expansion, forming a seven-membered 1,4-oxazepine ring.[8]

Causality & Troubleshooting Strategy:

  • Reagent Choice: If using an oxidizing agent (e.g., for an epoxidation or Baeyer-Villiger reaction elsewhere in the molecule), the naphthyridine nitrogens are competing substrates.

    • Recommendation: Choose a less reactive or more sterically hindered oxidant that may selectively react at the desired site. Alternatively, use milder reaction conditions (lower temperature, shorter reaction time).

  • Protecting Group Strategy: The most direct way to prevent reaction at the nitrogen centers is to temporarily mask their reactivity with a protecting group.

    • Recommendation: While standard protecting groups like Boc can be used, they require strong acidic conditions for removal.[9] A more subtle approach is protonation. By running the reaction in an acidic medium, the nitrogens become protonated (pyridinium salts), drastically reducing their nucleophilicity and preventing oxidation. The acid can be neutralized during workup.

  • Order of Operations: Consider changing the synthetic route. It may be more effective to perform the oxidation-sensitive step before the final construction of the 1,8-naphthyridine ring via a method like the Friedländer synthesis.[10]

Reaction Pathway: N-Oxidation vs. Protection

This diagram illustrates how protonation can block the undesired N-oxidation pathway.

G sub 1,8-Naphthyridine Substrate path1_node Undesired Pathway (Neutral Conditions) n_oxide N-Oxide Side Product sub->n_oxide m-CPBA path2_node Desired Pathway (Acidic Conditions) protonated Protonated Naphthyridine (Deactivated) sub->protonated + Acid reagent Oxidizing Agent (e.g., m-CPBA) acid Acid (e.g., TFA) ring_exp Ring Expansion (1,4-Oxazepine) n_oxide->ring_exp Excess m-CPBA Heat no_reaction No Reaction at Nitrogen. Side-chain functionalization proceeds. protonated->no_reaction m-CPBA

Caption: Diverting reaction pathways away from N-oxidation using acid.

Section 4: General Purification & Impurity Removal

Even with an optimized reaction, minor impurities can complicate isolation and characterization.

FAQ 4: My crude product contains unreacted 2-aminopyridine precursors from a Friedländer synthesis. How can I easily remove them?

Answer: Residual 2-aminopyridine derivatives are common impurities in syntheses like the Friedländer or Skraup-Doebner-von Miller reactions.[11] Due to the basic nature of the amino group on the pyridine ring, a simple acid-base extraction is highly effective for its removal.

Protocol 2: Acidic Wash for Removal of Basic Impurities

Objective: To selectively remove basic starting materials (e.g., 2-aminopyridine) from a crude product mixture containing a neutral or weakly basic 1,8-naphthyridine product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently. The basic 2-aminopyridine impurity will be protonated by the acid and move into the aqueous layer as its hydrochloride salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat (Optional): For highly contaminated samples, repeat the acidic wash with a fresh portion of 1M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[11]

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions with 4-Chloro-1,8-naphthyridine. This challenging substrate, a key building block in medicinal chemistry and materials science, is known for its electron-deficient nature and the presence of two nitrogen atoms that can complicate catalysis.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, field-proven solutions to common experimental hurdles.

FAQ 1: General Reaction Setup & Initial Challenges

Question: My initial cross-coupling attempt with this compound resulted in very low conversion or returned only starting material. What are the most likely causes?

Answer: Low or no conversion with this substrate is a frequent challenge, typically stemming from two primary issues rooted in the electronic properties of the naphthyridine core:

  • Catalyst Poisoning: The most significant hurdle is the coordination of the nitrogen lone pairs of the 1,8-naphthyridine ring to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[3]

  • Difficult Oxidative Addition: The C4-Cl bond on the electron-deficient 1,8-naphthyridine ring is notoriously difficult to activate. Oxidative addition to the Pd(0) center is often sluggish, requiring carefully selected, highly active catalyst systems and elevated temperatures.[4][5]

To overcome these issues, a systematic optimization of the catalyst system (ligand and palladium precursor), base, and solvent is essential. It is rarely a "one-size-fits-all" scenario.

Question: What are the non-negotiable best practices for setting up these reactions to ensure reproducibility?

Answer: Given the sensitivity of palladium catalysts, rigorous adherence to inert atmosphere techniques is critical for success.

  • Oxygen Exclusion: Oxygen can rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) state or lead to the formation of palladium black.[3] All reactions must be performed under a positive pressure of an inert gas like argon or nitrogen.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing coupling partners (especially boronic acids) and reacting with strong bases. Use anhydrous, degassed solvents and oven-dried glassware.[4] A Schlenk line or a glovebox is highly recommended for reagent handling and reaction setup.

Below is a general protocol for a small-scale test reaction.

Experimental Protocol: General Procedure for a Test Reaction

This protocol provides a starting point for optimizing Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Materials:

  • This compound (1.0 equiv)

  • Coupling Partner (e.g., Arylboronic acid, Amine, Terminal Alkyne) (1.2–1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add the this compound, the coupling partner, the base, the palladium precursor, and the ligand.

  • Atmosphere Exchange: Seal the vessel, attach it to a Schlenk line, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, GC-MS, or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

FAQ 2: Troubleshooting Specific Cross-Coupling Reactions

This section addresses issues tailored to the most common coupling reactions used with this compound.

Scenario 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Question: My Suzuki-Miyaura reaction yield is poor, and I observe significant amounts of boronic acid homocoupling and protodehalogenation (C4-H instead of C4-Aryl). How can I fix this?

Answer: This outcome points to a catalytic cycle where transmetalation is slow or inefficient compared to side reactions.

  • The Problem: If transmetalation of the aryl group from the boron ate-complex to the palladium center is slow, two undesired pathways can dominate:

    • Protodehalogenation: The Ar-Pd(II)-Cl complex reacts with trace water or other proton sources, leading to the formation of 1,8-naphthyridine.

    • Homocoupling: The boronic acid undergoes oxidative homocoupling, often promoted by residual oxygen.

  • The Solution: The choice of base and ligand is critical to accelerate transmetalation.[6]

Optimization Strategy:

  • Base Selection: Transmetalation requires activation of the boronic acid by a base.[6] A strong, non-coordinating base is often preferred. Finely powdered, anhydrous bases provide better surface area and reactivity.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are essential. They accelerate both the initial oxidative addition and the final reductive elimination step, helping the desired catalytic cycle outcompete side reactions.[4][7]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for generating Pd(0) in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands that promote oxidative addition and prevent catalyst poisoning.[4]
Base K₃PO₄ or Cs₂CO₃Strong, anhydrous bases known to effectively promote the formation of the reactive boronate species.[4]
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed polar aprotic solvents that are common in Suzuki couplings.[4]
Temperature 80–120 °CElevated temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage.[4]
Scenario 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Question: I am attempting to couple a primary amine with this compound, but the reaction is stalled. What catalyst system is best suited for this transformation?

Answer: The Buchwald-Hartwig amination is highly sensitive to steric hindrance and the electronic properties of both the amine and the aryl halide.[8][9] For a challenging substrate like this compound, a highly active, specialized catalyst system is required.

  • The Challenge: The mechanism involves the formation of a palladium-amide complex. Reductive elimination from this complex to form the C-N bond can be difficult, especially with electron-deficient heterocycles.[8] Furthermore, primary amines can coordinate to the palladium center, competing with the desired catalytic pathway.[10]

  • The Solution: Employing sterically hindered, electron-rich biaryl phosphine ligands or specific bidentate ligands is crucial. These ligands facilitate the reductive elimination step and stabilize the active catalyst.[9][10]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

LigandPalladium SourceBaseSolventKey Advantage
XPhos Pd₂(dba)₃NaOt-Bu or K₃PO₄TolueneExcellent general ligand for a wide range of amines, known for its high activity.[9]
BrettPhos G3 or G4 PrecatalystsLHMDS or K₃PO₄1,4-DioxaneParticularly effective for coupling primary amines and sterically hindered substrates.[4]
Josiphos-type Pd(OAc)₂NaOt-BuTolueneBidentate ligand that can improve catalyst stability and prevent side reactions with heteroaromatic substrates.[10]

Note: The use of pre-formed palladium precatalysts (e.g., XPhos-Pd-G3) can simplify reaction setup and improve reproducibility by ensuring a consistent Pd:ligand ratio and facilitating the generation of the active Pd(0) species.[11]

Scenario 3: Sonogashira Coupling (C-C Alkyne Formation)

Question: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I improve selectivity?

Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when reaction rates are slow or when oxygen is present.[4] It is typically catalyzed by the copper(I) co-catalyst.[12][13]

  • The Cause: The copper acetylide intermediate, formed from the terminal alkyne, can undergo oxidative dimerization in the presence of oxygen, leading to the undesired di-yne byproduct.[4]

  • The Solution:

    • Strictly Anaerobic Conditions: Rigorously degas all solvents and maintain a robust inert atmosphere to minimize oxygen, which promotes homocoupling.[4][13]

    • Minimize Copper(I): Reduce the loading of the Cu(I) co-catalyst (e.g., CuI) to the minimum effective amount (e.g., 1-5 mol%).

    • Copper-Free Conditions: For particularly sensitive substrates, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may need higher temperatures but completely eliminate the Glaser pathway.

Table 3: Troubleshooting Sonogashira Coupling Issues

IssuePossible CauseSuggested Solution
Low Yield Catalyst deactivationUse a robust ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand. Increase catalyst loading slightly.[4]
Low reaction temperatureIncrease temperature to 80-100 °C. Consider microwave irradiation for difficult couplings.
Alkyne Homocoupling Oxygen contaminationEnsure strictly anaerobic conditions. Rigorously degas solvents and use Schlenk techniques.
High Cu(I) loadingReduce CuI loading to 1-2 mol%.
Sluggish C-Cl activationSwitch to a more active catalyst system to accelerate the main cycle, making homocoupling less competitive.

Visual Troubleshooting Guides

General Catalytic Cycle & Deactivation Pathway

The following diagram illustrates the desired catalytic cycle for cross-coupling and highlights the critical catalyst poisoning pathway specific to N-heterocyclic substrates like 1,8-naphthyridine.

G cluster_cycle Desired Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Poison Naphthyridine Coordination (Catalyst Poisoning) Pd0->Poison Trans Ar-Pd(II)(L)₂-R OxAdd->Trans Transmetalation (+ R-M) Trans->Pd0 Product Ar-R (Product) Trans->Product Reductive Elimination Inactive Off-Cycle Pd Complex (Inactive) Poison->Inactive caption Fig. 1: Catalytic cycle and poisoning pathway.

Caption: Fig. 1: The desired catalytic cycle competes with catalyst poisoning.

Troubleshooting Workflow for Low Conversion

This decision tree provides a logical path for diagnosing and solving low-yield reactions.

G start Low Yield / No Reaction check_inert 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) start->check_inert check_reagents 2. Confirm Reagent Purity & Stoichiometry check_inert->check_reagents optimize_catalyst 3. Optimize Catalyst System check_reagents->optimize_catalyst ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) optimize_catalyst->ligand_screen Ligand Issue? base_screen Screen Strong, Anhydrous Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst->base_screen Base Issue? optimize_conditions 4. Optimize Reaction Conditions ligand_screen->optimize_conditions base_screen->optimize_conditions temp_screen Increase Temperature (Screen 80°C, 100°C, 120°C) optimize_conditions->temp_screen Temp Issue? solvent_screen Change Solvent (Toluene vs. Dioxane vs. DMF) optimize_conditions->solvent_screen Solvent Issue? success Improved Yield temp_screen->success solvent_screen->success caption Fig. 2: A systematic troubleshooting workflow.

Caption: Fig. 2: A systematic troubleshooting workflow.

References

stability issues with 4-Chloro-1,8-naphthyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Issues Under Acidic Conditions

Welcome to the technical support center for 4-Chloro-1,8-naphthyridine. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability challenges with this compound, particularly in acidic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles, analogous heterocyclic systems, and best practices in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Here, we address the most common issues and questions regarding the stability of this compound.

Q1: My reaction involving this compound under acidic conditions is giving a significant, more polar byproduct. What is likely happening?

A1: You are likely observing the hydrolysis of this compound to 4-Hydroxy-1,8-naphthyridine. Under acidic conditions, the naphthyridine ring is protonated, which activates the C4 position for nucleophilic attack by water present in the reaction mixture. This results in the substitution of the chloro group with a hydroxyl group, a more polar functionality that will appear as a distinct spot on a TLC plate (typically with a lower Rf value) and have a different retention time in HPLC analysis.

Q2: What is the underlying chemical mechanism for the degradation of this compound in acid?

A2: The degradation proceeds via an acid-catalyzed nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Protonation of the Naphthyridine Ring: The nitrogen atom at the 1-position of the 1,8-naphthyridine ring is basic and becomes protonated in acidic media. This protonation withdraws electron density from the aromatic system, making the C4-carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient C4-carbon. This forms a tetrahedral intermediate, often referred to as a Meisenheimer-like complex.

  • Deprotonation and Elimination: The intermediate is deprotonated, and the chloride ion is eliminated as a leaving group, leading to the formation of the more stable 4-Hydroxy-1,8-naphthyridine. The aromaticity of the ring is restored in this step.

Q3: At what pH range should I be concerned about the stability of this compound?

A3: While the exact pH threshold for rapid degradation is dependent on temperature and the specific acid used, significant hydrolysis can be expected in aqueous acidic conditions, particularly at a pH below 4. The rate of hydrolysis generally increases as the pH decreases (i.e., as the concentration of H+ increases).[1][2][3] It is advisable to conduct reactions at the mildest possible acidic conditions required for your transformation.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The most effective methods for monitoring the degradation are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting material from the more polar 4-hydroxy-1,8-naphthyridine byproduct. The byproduct will have a lower Rf value.

  • HPLC: A reverse-phase HPLC method can effectively separate the starting material and the degradation product.[4] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Q5: Are there any alternative reagents I can use to avoid this stability issue?

A5: If the desired reaction is a nucleophilic substitution at the C4 position, and acidic conditions are problematic, consider using a non-aqueous solvent system with a non-nucleophilic base to scavenge any generated acid. Alternatively, if the goal is to introduce other functionalities, exploring palladium-catalyzed cross-coupling reactions might be a viable, albeit different, synthetic route that can often be performed under neutral or basic conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Low Yield and a Major, Unidentified Byproduct
Potential Cause Diagnostic Step Recommended Solution
Acid-Catalyzed Hydrolysis Run a control experiment where this compound is stirred in the acidic reaction medium without the other reactants. Monitor the reaction by TLC or HPLC for the appearance of a new, more polar spot/peak.- Minimize Water: Use anhydrous solvents and reagents. If an aqueous acid is used, consider using a minimal amount or switching to a non-aqueous acid source (e.g., HCl in dioxane).- Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.- Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.
Reaction with Other Nucleophiles Analyze the byproduct by mass spectrometry and NMR to determine its structure. If the byproduct's mass corresponds to the addition of another nucleophile in your reaction mixture, this is the likely cause.- Protecting Groups: If other nucleophilic functional groups are present on your reactants, consider protecting them before subjecting them to the reaction conditions.- Order of Addition: Add the this compound to the reaction mixture last, or at a lower temperature, to control its reactivity.
Product Instability During Workup If the reaction mixture looks clean by TLC/HPLC, but the isolated yield is low and contains the byproduct, the degradation may be occurring during the aqueous acidic or basic workup.- Neutralize Carefully: Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid prolonged exposure to strongly acidic or basic conditions.- Extraction: Promptly extract the product into an organic solvent after neutralization.- Temperature Control: Keep the workup solutions cold (e.g., in an ice bath) to slow down potential degradation.

Experimental Protocols

Here we provide detailed methodologies for key experiments related to the stability of this compound.

Protocol 1: Monitoring Hydrolysis by HPLC

This protocol provides a general method for separating this compound from its hydrolysis product, 4-Hydroxy-1,8-naphthyridine.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample of your reaction mixture diluted in the initial mobile phase composition

Procedure:

  • Equilibrate the Column: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 90:10 A:B) until a stable baseline is achieved.

  • Set Detection Wavelength: Set the UV detector to a wavelength where both compounds have good absorbance (e.g., 254 nm or 320 nm).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the diluted reaction mixture.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Analysis: The more polar 4-Hydroxy-1,8-naphthyridine will elute earlier than the less polar this compound. The peak areas can be used to quantify the extent of degradation.

Protocol 2: Synthesis of 4-Hydroxy-1,8-naphthyridine via Acidic Hydrolysis

This protocol can be used to intentionally synthesize the hydrolysis product for use as a reference standard.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with a reflux condenser

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and concentrated HCl (e.g., 10:1 v/v).

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and monitor the progress by TLC or HPLC.

  • Reaction Completion: Continue heating until the starting material is no longer detectable.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8.

    • The 4-Hydroxy-1,8-naphthyridine may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Hydroxy-1,8-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.

Visualizations

Mechanism of Acid-Catalyzed Hydrolysis

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Start This compound Protonated Protonated Naphthyridine Start->Protonated + H₃O⁺ - H₂O Intermediate Meisenheimer-like Intermediate Protonated->Intermediate + H₂O Product 4-Hydroxy-1,8-naphthyridine Intermediate->Product - H₃O⁺ - Cl⁻

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield / Byproduct Observed check_reaction Monitor reaction by TLC/HPLC. Is a polar byproduct forming? start->check_reaction workup_issue Is reaction clean but isolated product impure? check_reaction->workup_issue No hydrolysis Likely Hydrolysis check_reaction->hydrolysis Yes workup_degradation Degradation during workup workup_issue->workup_degradation Yes end Improved Yield workup_issue->end No (Other Issue) solution1 Minimize H₂O Lower Temperature Reduce Reaction Time hydrolysis->solution1 solution2 Careful Neutralization Cold Workup Prompt Extraction workup_degradation->solution2 solution1->end solution2->end

Caption: A workflow for troubleshooting stability issues.

References

troubleshooting poor regioselectivity in 1,8-naphthyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-naphthyridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the 1,8-naphthyridine scaffold. This privileged heterocyclic motif is a cornerstone in numerous biologically active compounds, but its functionalization can present significant challenges, particularly in controlling regioselectivity.[1][2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to rationalize your observations and strategically optimize your reactions.

Frequently Asked Questions (FAQs): Core Reactivity Principles

This section addresses fundamental questions regarding the inherent reactivity of the 1,8-naphthyridine core. A solid understanding of these principles is the first step in troubleshooting any reaction.

Q1: Why is controlling regioselectivity in 1,8-naphthyridine reactions so challenging?

The difficulty arises from the electronic nature of the bicyclic system. The 1,8-naphthyridine scaffold consists of two fused pyridine rings. The two nitrogen atoms are highly electronegative and exert a strong electron-withdrawing effect (-I and -M) on the entire ring system. This creates a non-uniform distribution of electron density, leading to multiple positions with varying degrees of activation or deactivation towards different classes of reagents. Consequently, reactions can often yield mixtures of isomers if conditions are not carefully controlled.

Q2: Which positions on the 1,8-naphthyridine ring are most reactive towards electrophiles and nucleophiles?

The electronic landscape of the scaffold dictates its reactivity.

  • For Electrophilic Aromatic Substitution (SEAr): The entire ring system is electron-deficient and thus deactivated towards electrophiles. However, if a reaction is forced, the least deactivated positions are C3, C6, and to a lesser extent, C4 and C5. The C2 and C7 positions, being alpha to the nitrogen atoms, are the most electron-poor and least likely to react with electrophiles.

  • For Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present. The positions most activated for SNAr are C2, C7, and C4, C5. The C2 and C7 positions are particularly reactive due to their proximity to both nitrogen atoms, which can effectively stabilize the negative charge in the Meisenheimer intermediate.[5]

Below is a diagram illustrating the general reactivity profile of the 1,8-naphthyridine core.

G start Poor Selectivity in Cross-Coupling q1 Is reaction slow with SM remaining? start->q1 a1 Increase Catalyst Loading (e.g., 1 mol% to 3 mol%) Increase Temperature (e.g., 80°C to 100°C) q1->a1 Yes q2 Is di-substitution the main problem? q1->q2 No a1->q2 a2 Decrease Temperature Shorten Reaction Time Use Bulky Ligand (e.g., XPhos, SPhos) q2->a2 Yes q3 Still poor selectivity? q2->q3 No a2->q3 a3 Change Base/Solvent (e.g., K2CO3 to Cs2CO3) (e.g., Toluene to Dioxane/H2O) q3->a3 Yes end Optimized Regioselectivity q3->end No a3->end G cluster_0 Directing Group (DG) Assisted C-H Activation node_start Naphthyridine with Directing Group node_intermediate Cyclometalated Intermediate node_start->node_intermediate Coordination & C-H Activation node_cat [Rh(III)] Catalyst node_cat->node_intermediate node_product Regioselective Functionalization node_intermediate->node_product Insertion & Reductive Elimination node_couple Coupling Partner (e.g., Alkyne) node_couple->node_product node_final Final Product (DG Removed) node_product->node_final DG Cleavage

References

Technical Support Center: Refining Reaction Conditions for Amination of 4-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the amination of 4-chloro-1,8-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The synthesis of 4-amino-1,8-naphthyridine scaffolds is crucial, as these core structures are prevalent in compounds with a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties[1][2].

The direct amination of this compound, a heteroaryl chloride, presents a common challenge in synthetic chemistry. Due to the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts, specialized catalytic systems are often required.[3] The most prevalent and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction for forming C-N bonds.[4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the amination of this compound.

Question: My reaction shows low or no conversion of the this compound starting material. What are the likely causes?

Answer: Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. The culprit is often an inactive catalyst or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.

    • Cause: Inadequate degassing of the solvent and reaction vessel can lead to oxidation of the Pd(0) catalyst, rendering it inactive. Similarly, using a low-quality or old palladium source can be problematic.[3]

  • Poor Oxidative Addition: The C-Cl bond activation is often the rate-limiting step.

    • Cause: Aryl chlorides are notoriously difficult to activate.[3][7] The ligand choice is absolutely critical for this step. An inappropriate ligand will fail to create a sufficiently electron-rich and sterically accessible palladium center to enable oxidative addition.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like RuPhos, BrettPhos, or XPhos are specifically designed to facilitate the amination of challenging aryl chlorides.[8][9] These ligands promote the formation of the monoligated palladium species necessary for efficient oxidative addition.[4]

  • Incorrect Base: The base plays a crucial role in deprotonating the amine.

    • Cause: A base that is too weak may not deprotonate the amine-palladium complex efficiently, stalling the catalytic cycle. Conversely, a base that is too strong or has poor solubility can also cause issues.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[6][10] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), particularly if your substrate is sensitive to alkoxide bases.[11] Ensure the base is fresh and has been stored under inert conditions.

Question: I'm observing significant side products, primarily the hydrodehalogenated 1,8-naphthyridine. How can I prevent this?

Answer: The formation of 1,8-naphthyridine (hydrodehalogenation) is a known side reaction in palladium-catalyzed aminations, especially with primary aliphatic amines.[12][13]

  • Cause: This side reaction can occur through β-hydride elimination from the palladium amide intermediate. It can also arise from a competing reaction where the palladium catalyst reacts with trace amounts of water or other proton sources.

  • Solution:

    • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (forming the desired C-N bond) versus β-hydride elimination. Sterically hindered ligands that create a bulky coordination sphere around the palladium can disfavor the geometry required for β-hydride elimination.[12][13]

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your amine over appropriate drying agents.

    • Base Choice: In some cases, using a weaker base like K₃PO₄ or Cs₂CO₃ can suppress side reactions, although this may require higher temperatures or longer reaction times.

Frequently Asked Questions (FAQs)

Question: Why is the Buchwald-Hartwig amination the preferred method for this transformation?

Answer: The Buchwald-Hartwig amination has become the gold standard for C-N bond formation for several reasons:[4]

  • Broad Substrate Scope: It is highly versatile and tolerates a wide variety of functional groups on both the aryl halide and the amine, which is critical in multi-step pharmaceutical synthesis.[5]

  • High Efficiency for Challenging Substrates: With modern ligands, the reaction is highly effective for less reactive aryl chlorides, like this compound, which are often unreactive under traditional nucleophilic aromatic substitution (SNAr) conditions.[9]

  • Milder Conditions: Compared to older methods like the Ullmann condensation, which requires high temperatures and often stoichiometric copper, Buchwald-Hartwig reactions generally proceed under much milder conditions.[5]

Question: How do I choose the right catalyst system (Palladium source and Ligand)?

Answer: The catalyst system is the heart of the reaction. For a challenging substrate like this compound, a robust system is necessary.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) state, which can be inconsistent.[3][6] Buchwald pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species under the reaction conditions, leading to more reproducible results and lower catalyst loadings.[6]

  • Ligand: The ligand is arguably the most important component. For aryl chlorides, you need bulky and electron-donating phosphine ligands.[4][8] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[12][13]

Catalyst System Component Recommendation for this compound Rationale
Palladium Source Buchwald Pre-catalyst (e.g., RuPhos Pd G4, BrettPhos Pd G4)Air-stable, reliable formation of active Pd(0) species, allows for lower catalyst loading.[6][11]
Ligand RuPhos or BrettPhos Bulky, electron-rich biarylphosphine ligands proven to be highly effective for coupling aryl chlorides, including heteroaryl chlorides.[9]
Typical Loading 1-3 mol % Pd, Ligand:Pd ratio of 1.5:1 to 2:1Minimizes cost while ensuring efficient catalysis. Higher loadings may be needed for very unreactive amines.

Question: What is the role of the base, and which one should I use?

Answer: The base has two primary functions in the catalytic cycle:

  • It deprotonates the amine after it coordinates to the palladium center.

  • It facilitates the formation of the palladium-amide complex, which precedes the final C-N bond-forming reductive elimination.[7]

The choice of base is critical and depends on the solvent and substrate. For nonpolar solvents like toluene or dioxane, an anionic base is required to deprotonate the neutral palladium-amine complex.[10][14]

Base pKaH (approx.) Comments & Recommendations
Sodium t-butoxide (NaOtBu) 19The most common and generally effective strong base for Buchwald-Hartwig aminations.[6] Highly recommended as a starting point.
Lithium bis(trimethylsilyl)amide (LHMDS) 26A very strong, non-nucleophilic base. Can be effective but is more expensive and moisture-sensitive.
Potassium Phosphate (K₃PO₄) 12.3 (for HPO₄²⁻)A weaker inorganic base. Often used for base-sensitive substrates or to minimize side reactions. May require higher temperatures.[11]
Cesium Carbonate (Cs₂CO₃) 10.3 (for HCO₃⁻)Another mild inorganic base, suitable for sensitive functional groups.

Visualizations

Troubleshooting Workflow: Low Reaction Yield

Troubleshooting_Workflow start Low or No Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvent, Dry Glassware) start->check_inert check_catalyst Evaluate Catalyst System check_inert->check_catalyst Atmosphere is OK use_precatalyst Action: Switch to a Buchwald Pre-catalyst (G3/G4) check_inert->use_precatalyst Atmosphere is suspect check_base Check Base Quality & Type check_catalyst->check_base Catalyst is OK change_ligand Action: Use Bulky Ligand (e.g., RuPhos, BrettPhos) check_catalyst->change_ligand Using simple Pd source or wrong ligand use_strong_base Action: Use Fresh NaOtBu check_base->use_strong_base Base is old or too weak increase_temp Action: Increase Temperature (80-110 °C) check_base->increase_temp Base is OK success Reaction Successful use_precatalyst->success change_ligand->success use_strong_base->success increase_temp->success

Caption: A troubleshooting flowchart for low-yield amination reactions.

Generalized Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition pd2_complex L-Pd(II)(Ar)X oxidative_add->pd2_complex Ar-X ligand_exchange Amine Coordination & Deprotonation (+ R₂NH, + Base) amide_complex L-Pd(II)(Ar)(NR₂) ligand_exchange->amide_complex reductive_elim Reductive Elimination reductive_elim->pd0 Ar-NR₂ (Product)

Caption: The key steps of the Pd-catalyzed Buchwald-Hartwig amination cycle.[4][7]

Experimental Protocol: General Procedure

This protocol provides a starting point for the amination of this compound. It should be optimized for each specific amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G4, 2 mol %)

  • Ligand (e.g., RuPhos, 3 mol %)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line setup

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a glovebox, add this compound, the palladium pre-catalyst, the ligand, and sodium tert-butoxide to the oven-dried reaction vial.

  • Reagent Addition: Add the anhydrous solvent to the vial, followed by the amine. The order of addition can be critical; adding the base last is sometimes preferred.

  • Reaction Setup: Seal the vial tightly with a screw cap containing a PTFE septum. If not using a glovebox, this step should be done under a positive pressure of inert gas.

  • Heating & Stirring: Remove the vial from the glovebox and place it in a preheated heating block (typically 80-110 °C). Stir the reaction mixture vigorously. The rate of agitation is important, especially with inorganic bases that have limited solubility.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1,8-naphthyridine derivative.

References

avoiding decomposition of 4-Chloro-1,8-naphthyridine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize 4-Chloro-1,8-naphthyridine. This valuable synthetic intermediate is known for its reactivity, which, while beneficial for subsequent functionalization, also presents stability challenges during its own synthesis. Decomposition, primarily through hydrolysis, is a common hurdle that can significantly impact yield and purity.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to help you navigate these challenges and achieve a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound is resulting in low yields, and my crude NMR shows a significant amount of a major byproduct. Mass spectrometry suggests this impurity has a mass corresponding to 4-hydroxy-1,8-naphthyridine. What is causing this?

A1: This is a classic and frequently encountered issue stemming from the hydrolysis of the target compound. The chloro group at the 4-position of the 1,8-naphthyridine ring is highly susceptible to nucleophilic substitution. Water, even in trace amounts, can act as a nucleophile, attacking the electron-deficient C4 carbon and displacing the chloride ion. This reaction is often catalyzed by acidic or basic conditions and accelerated by heat.[1]

The likely source of water can be:

  • Wet solvents or reagents.

  • Atmospheric moisture introduced during the reaction or workup.

  • Residual water in the starting material (e.g., 1,8-naphthyridin-4-ol).

  • The stationary phase during purification (e.g., standard silica gel).

The diagram below illustrates this primary decomposition mechanism.

hydrolysis reactant This compound intermediate Protonated Intermediate reactant->intermediate Nucleophilic Attack reagent H₂O (Water) reagent->intermediate product 4-Hydroxy-1,8-naphthyridine intermediate->product Deprotonation & Chloride Elimination byproduct HCl intermediate->byproduct purification_workflow start Crude this compound decision Is Recrystallization Feasible? start->decision recrystallize Recrystallize from suitable solvent (e.g., Ethanol, Acetonitrile) decision->recrystallize Yes chromatography_prep Prepare Neutralized Silica Gel decision->chromatography_prep No product Pure this compound recrystallize->product slurry Slurry silica in eluent containing 0.5-1% Triethylamine (Et₃N) chromatography_prep->slurry pack Pack and equilibrate column slurry->pack run_column Perform Flash Chromatography pack->run_column run_column->product

References

analytical challenges in the characterization of 1,8-naphthyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 1,8-Naphthyridine Isomers

Welcome to the technical support center for the analytical characterization of 1,8-naphthyridine isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with differentiating and identifying these structurally similar compounds. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3].

The precise identification of constitutional isomers is not merely an academic exercise; subtle changes in substituent positions on the naphthyridine core can dramatically alter a compound's pharmacological activity, toxicity, and metabolic profile[1][4]. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to navigate these analytical hurdles with confidence.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and roadblocks faced during the analysis of 1,8-naphthyridine isomers.

Q1: Why is it so difficult to separate and characterize 1,8-naphthyridine isomers?

Constitutional isomers of 1,8-naphthyridine possess the same molecular formula and, therefore, the identical molecular weight. This makes them indistinguishable by standard mass spectrometry alone. Furthermore, they often share very similar physicochemical properties, such as polarity, solubility, and pKa. This similarity results in nearly identical partitioning behavior in standard chromatographic systems, leading to a common problem known as co-elution, where the isomers exit the chromatography column at the same time and appear as a single peak[5].

Q2: My 1,8-naphthyridine isomers are co-eluting in HPLC. What is the first thing I should try?

The first and most logical step is to manipulate the chromatographic resolution . Resolution is governed by three key factors: capacity factor (k'), selectivity (α), and efficiency (N). When peaks co-elute, the primary issue is almost always a lack of selectivity (α ≈ 1). However, the easiest parameter to adjust first is the capacity factor (k') , which relates to the retention time of the analytes.[6][7].

Initial Action: Weaken your mobile phase. For reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time of your compounds, giving them more time to interact with the stationary phase and providing a greater opportunity for separation to occur[6][7]. Aim for a capacity factor (k') between 2 and 10 for optimal resolution.

Q3: Can I distinguish isomers using Mass Spectrometry (MS) alone?

No, not with a standard single-stage mass spectrometer, as it only measures the mass-to-charge ratio (m/z), which is identical for isomers[8]. However, tandem mass spectrometry (MS/MS) can be a powerful tool. In MS/MS, the isomeric parent ions are isolated and fragmented. The position of a substituent can influence the stability of certain bonds, leading to different fragmentation pathways and producing unique fragment ions or different relative abundances of common fragments[9][10]. This technique is not always definitive, as fragmentation patterns can still be very similar, but it provides a crucial layer of evidence, especially when coupled with chromatography.

Q4: The ¹H NMR spectra of my isomers look very similar. What is the next logical step?

When 1D NMR spectra (¹H and ¹³C) are ambiguous, the definitive next step is 2D NMR spectroscopy [4]. While 1D spectra provide information on chemical shifts and basic coupling, 2D NMR experiments reveal through-bond and through-space correlations, which are essential for piecing together the exact molecular structure[11]. The most critical experiments for isomer differentiation are:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon[4][11].

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is often the key experiment for distinguishing isomers, as it can reveal long-range connectivities that are unique to one substitution pattern[4].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of bonding. This is invaluable for confirming the position of substituents relative to other protons on the naphthyridine core[4].

Troubleshooting Guide 1: Resolving Co-eluting Isomers by HPLC

Issue: A single, broad, or shouldered peak is observed in the chromatogram, indicating poor separation or complete co-elution of 1,8-naphthyridine isomers.

Underlying Cause: The isomers exhibit nearly identical interactions with the selected stationary and mobile phases, resulting in a selectivity factor (α) close to 1.0. To achieve separation, you must alter the chromatographic conditions to exploit subtle differences in their structure and properties[5][6].

Workflow for HPLC Method Development

Caption: Decision workflow for troubleshooting co-eluting 1,8-naphthyridine isomers.

Detailed Experimental Protocol
  • Assess Peak Purity with a Diode Array Detector (DAD/PDA):

    • Action: Before modifying the method, confirm that the peak is indeed impure. A DAD collects UV-Vis spectra across the entire peak elution profile.

    • Procedure: Use your chromatography software's peak purity analysis function. This tool compares spectra from the upslope, apex, and downslope of the peak.

    • Interpretation: A high purity match factor indicates a single compound. If the spectra differ, the software will flag the peak as impure, confirming co-elution[6][7].

  • Optimize Mobile Phase Selectivity:

    • Action: Change the nature of the organic solvent or the mobile phase additives.

    • Protocol A (Solvent Swap): If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. ACN and MeOH have different hydrogen bonding properties and dipole moments, which can alter selectivity.

    • Protocol B (Additive Adjustment): For ionizable naphthyridines, small changes in mobile phase pH can significantly impact retention and selectivity[12]. Add 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase. Alternatively, for use with mass spectrometry, a buffer like 10 mM ammonium formate can be effective[13].

  • Change Stationary Phase Chemistry:

    • Action: If mobile phase optimization is insufficient, the issue lies with the fundamental interaction between the analytes and the C18 stationary phase. A column with a different selectivity is required.

    • Rationale: Standard C18 columns separate primarily based on hydrophobicity. Isomers often have nearly identical hydrophobicity.

    • Recommended Columns:

      • Phenyl-Hexyl or Biphenyl: These phases can induce π-π stacking interactions between the stationary phase and the aromatic 1,8-naphthyridine ring system. Subtle differences in the electron density of the isomeric rings can lead to differential retention[5][7].

      • Pentafluorophenyl (PFP): This phase provides a combination of hydrophobic, aromatic, and dipole-dipole interactions, offering unique selectivity for positional isomers[5].

      • SHARC-1: These columns separate based on hydrogen bonding. For isomers with differing hydrogen bond donor/acceptor capabilities (e.g., aminonaphthyridines), this can be a highly effective strategy[13].

Table 1: Starting HPLC Conditions for Isomer Screening
ParameterCondition A: Reversed-PhaseCondition B: Alternative PhaseCondition C: H-Bonding
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl or PFPSHARC-1
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10mM Ammonium Formate in ACN
Mobile Phase B 0.1% Formic Acid in ACN0.1% Formic Acid in MeOH10mM Ammonium Formate in MeOH
Gradient 5-95% B over 10 minutes5-95% B over 10 minutesIsocratic or shallow gradient
Flow Rate 0.4 mL/min0.4 mL/min1.0 mL/min[13]
Temperature 40 °C40 °C30 °C
Detection DAD (254 nm, 320 nm) & MSDAD (254 nm, 320 nm) & MSDAD (270 nm) & MS[13]

Troubleshooting Guide 2: Definitive Isomer Identification using NMR Spectroscopy

Issue: 1D ¹H and ¹³C NMR spectra are insufficient to unambiguously assign the structure of a substituted 1,8-naphthyridine.

Underlying Cause: The core scaffold protons and carbons exist in similar electronic environments across isomers, leading to overlapping signals and ambiguous assignments. Definitive identification requires establishing the precise connectivity between the substituent and the naphthyridine core through multi-bond correlation experiments[4][14].

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for using 2D NMR to elucidate the structure of isomers.

Detailed Experimental Protocol

Assume you are trying to distinguish between 2-amino-7-methyl-1,8-naphthyridine and 4-amino-7-methyl-1,8-naphthyridine.

  • Acquire Standard 1D Spectra (¹H, ¹³C, DEPT-135):

    • Action: Obtain high-quality 1D spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Purpose: Identify the number of unique proton and carbon environments, and classify carbons as CH, CH₂, or CH₃.

  • Run a COSY (Correlation Spectroscopy) Experiment:

    • Action: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds)[4][11].

    • Interpretation: You will trace the connectivity of protons on each pyridine ring of the naphthyridine core. For example, you will see a cross-peak between H5 and H6.

  • Run an HSQC (Heteronuclear Single Quantum Coherence) Experiment:

    • Action: This experiment maps each proton signal to the carbon it is directly attached to[4][11].

    • Interpretation: You can now definitively assign the ¹³C chemical shift for every protonated carbon (C3, C4, C5, C6 in the parent rings, and the methyl carbon). Quaternary carbons will be absent from this spectrum.

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

    • Action: This is the most powerful experiment for this problem. It reveals correlations between protons and carbons over 2-3 bonds[4].

    • Interpretation (The Deciding Factor):

      • For 2-amino-7-methyl-1,8-naphthyridine: The protons of the amino group (-NH₂) at the C2 position should show a 3-bond correlation to the C4 carbon.

      • For 4-amino-7-methyl-1,8-naphthyridine: The protons of the amino group (-NH₂) at the C4 position should show a 2-bond correlation to the C3 carbon and a 3-bond correlation to the C5 carbon.

      • These unique correlation patterns provide definitive proof of the substituent's location.

Table 2: Differentiating Isomers with Key HMBC Correlations
IsomerKey Proton(s)Expected Long-Range Correlation to Carbon(s)Implication
2-Amino-7-methyl -NHC4, C3Confirms adjacency to C3 and proximity to C4.
4-Amino-7-methyl -NHC3, C5Confirms adjacency to C3/C5, impossible for 2-amino.
2-Amino-7-methyl -CHC7, C8, C6Confirms methyl group is at position 7.
4-Amino-7-methyl -CHC7, C8, C6Confirms methyl group is at position 7.

References

Validation & Comparative

Comparative Validation of 4-Chloro-1,8-naphthyridine Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

This guide provides a comparative analysis of 4-Chloro-1,8-naphthyridine derivatives, a promising class of heterocyclic compounds, for their potential as anticancer agents. We will delve into their mechanism of action, compare the efficacy of various derivatives against different cancer cell lines, and provide detailed protocols for their experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.

Introduction: The 1,8-Naphthyridine Scaffold in Oncology

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, constituting the backbone of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an ideal framework for designing enzyme inhibitors. In the context of oncology, these derivatives have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival that are often dysregulated in cancer.

The introduction of a chlorine atom at the C4 position of the naphthyridine ring is a key synthetic handle. This reactive site allows for facile nucleophilic substitution reactions, enabling the generation of extensive libraries of derivatives with modified physicochemical and pharmacological properties. This strategic modification is often aimed at enhancing target binding affinity, improving selectivity, and optimizing pharmacokinetic profiles.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor growth and progression. One of the most frequently studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in the development and malignancy of several cancer types. Overexpression or mutation of EGFR leads to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation and survival.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for 1,8-naphthyridine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K Naphthyridine This compound Derivative Naphthyridine->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

By binding to the ATP-binding pocket of the EGFR kinase domain, these compounds prevent its autophosphorylation and subsequent activation of downstream effectors, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Performance of Novel Derivatives

Recent research has focused on synthesizing and evaluating a range of this compound derivatives bearing different side chains, often incorporating urea or thiourea moieties. These modifications are designed to enhance the compound's interaction with the target enzyme. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis of a series of 1-(4-chloro-1,8-naphthyridin-3-yl)-3-(substituted phenyl) (thio)urea derivatives and evaluated their anticancer activity.

In Vitro Cytotoxicity Data

The cytotoxic potential of these novel compounds was assessed against a panel of human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), using the standard MTT assay. The results, summarized as IC50 values (the concentration required to inhibit 50% of cell growth), are presented below. Gefitinib, a well-known EGFR inhibitor, was used as a positive control for comparison.

CompoundR GroupLinkerA549 (IC50, µM)HeLa (IC50, µM)MCF-7 (IC50, µM)
5a 4-fluorophenylUrea1.832.563.12
5e 4-chlorophenylUrea1.542.132.87
5h 4-bromophenylUrea0.98 1.75 1.93
6a 4-fluorophenylThiourea2.153.013.54
6e 4-chlorophenylThiourea1.892.673.11
6h 4-bromophenylThiourea1.212.032.45
Gefitinib --15.621.325.4
Data synthesized from the Journal of Enzyme Inhibition and Medicinal Chemistry.

Analysis of Results:

  • Structure-Activity Relationship (SAR): The data clearly indicates that derivatives containing a halogen-substituted phenyl ring exhibit superior anticancer activity. Specifically, compound 5h , featuring a 4-bromophenyl urea moiety, demonstrated the highest potency across all tested cell lines, with an IC50 value of 0.98 µM against A549 cells. This suggests that the electronic and steric properties of the substituent at the para position of the phenyl ring are crucial for activity.

  • Urea vs. Thiourea Linker: In general, the urea-linked derivatives (series 5) showed slightly better activity than their thiourea counterparts (series 6). This could be attributed to differences in hydrogen bonding capacity and conformational flexibility.

  • Comparison with Standard Drug: All synthesized compounds exhibited significantly higher potency than the reference drug Gefitinib against these specific cell lines, highlighting their potential as promising alternatives or next-generation inhibitors.

Experimental Validation: A Step-by-Step Guide

The validation of a potential anticancer agent is a multi-step process that involves a series of well-defined experiments to characterize its biological effects. Here, we provide detailed protocols for the essential in vitro assays used to evaluate this compound derivatives.

The overall workflow for in vitro validation is depicted below.

Experimental_Workflow Start Synthesized Compound MTT MTT Assay (Cytotoxicity, IC50) Start->MTT Flow Flow Cytometry (Cell Cycle, Apoptosis) MTT->Flow Select Potent Compounds Western Western Blot (Protein Expression) Flow->Western Confirm Mechanism Conclusion Validated Lead Compound Western->Conclusion

Caption: Standard workflow for the in vitro validation of anticancer compounds.

In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cancer cells often exhibit altered cell cycle progression, and effective anticancer drugs can induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent dye that stains DNA, and the amount of fluorescence is proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation. This step permeabilizes the cells.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence will be measured to determine the DNA content of each cell.

  • Analysis: Use software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic accessibility at the C4 position allows for the creation of diverse chemical libraries, leading to the identification of potent kinase inhibitors. As demonstrated, derivatives such as compound 5h show significantly greater in vitro cytotoxicity against lung, cervical, and breast cancer cell lines than established drugs like Gefitinib.

The validation workflow presented here provides a robust framework for characterizing the anticancer properties of these emerging compounds. Future research should focus on:

  • Kinase Selectivity Profiling: To understand the broader target profile and potential off-target effects.

  • In Vivo Efficacy: Evaluating the most potent compounds in animal tumor models to assess their therapeutic potential and pharmacokinetic properties.

  • Optimization of SAR: Further refining the structure to improve potency, selectivity, and drug-like properties.

By systematically applying these validation strategies, the scientific community can continue to unlock the therapeutic potential of this compound derivatives, paving the way for new and more effective cancer treatments.

A Comparative Guide to Catalysts for the Synthesis of 1,8-Naphthyridines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms bestow upon it unique electronic and coordination properties. This has led to its incorporation into a wide array of biologically active compounds, including the well-known antibacterial agent nalidixic acid and the anticancer drug gemifloxacin.[1] The continued interest in this scaffold necessitates the development of efficient, selective, and sustainable synthetic methodologies.

This guide provides a comparative analysis of various catalytic systems for the synthesis of 1,8-naphthyridines, with a primary focus on the widely employed Friedländer annulation and its modern variations, as well as multicomponent reactions. We will delve into the mechanistic underpinnings of these catalysts, offering insights into the causality behind their performance and providing detailed experimental protocols for their application.

Core Synthetic Strategy: The Friedländer Annulation

The Friedländer annulation, a condensation reaction between a 2-amino(hetero)aromatic aldehyde or ketone and a compound containing an active methylene group, remains the most direct and versatile route to 1,8-naphthyridines.[2] The choice of catalyst is paramount in controlling the reaction's efficiency, regioselectivity, and substrate scope.

Catalyst Comparison: A Head-to-Head Analysis

Here, we compare the performance of several key catalyst classes for 1,8-naphthyridine synthesis, drawing on experimental data from the literature.

Organocatalysts: The Power of Amine Catalysis

Organocatalysis has emerged as a powerful, metal-free approach for various organic transformations. In the context of the Friedländer annulation, secondary amines, particularly proline and its derivatives, have proven to be effective.

Featured Catalyst: 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)

TABO, a bicyclic pyrrolidine derivative, stands out as a highly reactive and regioselective organocatalyst for the synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones.[3][4][5]

Mechanism of Action: The catalytic cycle of TABO, and other amine catalysts, proceeds through the formation of a nucleophilic enamine intermediate from the ketone. This enamine then attacks the carbonyl group of the 2-aminonicotinaldehyde. The steric bulk of the catalyst directs the regioselectivity of the initial condensation, favoring the formation of the 2-substituted product. Subsequent intramolecular cyclization and dehydration afford the 1,8-naphthyridine.

Experimental Workflow: TABO-Catalyzed Synthesis

cluster_prep Reaction Setup cluster_addition Substrate Addition cluster_reaction Reaction and Workup A Combine 2-aminonicotinaldehyde and TABO in a suitable solvent (e.g., DMSO) B Heat the mixture to the desired temperature (e.g., 80-100 °C) A->B C Slowly add the methyl ketone substrate via syringe pump B->C D Monitor reaction progress by TLC or LC-MS C->D E Aqueous workup and extraction D->E F Purification by chromatography E->F

Caption: Workflow for TABO-catalyzed 1,8-naphthyridine synthesis.

Lewis Acid Catalysis: Leveraging Metal Ions

Lewis acids are effective catalysts for the Friedländer reaction by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.

Featured Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

CeCl₃·7H₂O is an inexpensive, readily available, and environmentally benign Lewis acid catalyst that efficiently promotes the synthesis of 1,8-naphthyridines under solvent-free grinding conditions. This method is notable for its operational simplicity, rapid reaction times, and high yields.

Mechanism of Action: The Lewis acidic cerium ion coordinates to the carbonyl oxygen of the 2-aminonicotinaldehyde, enhancing its electrophilicity. This facilitates the condensation with the active methylene compound. The reaction proceeds through an aldol-type addition followed by cyclization and dehydration.

Catalytic Cycle: Lewis Acid-Catalyzed Friedländer Annulation

2-aminonicotinaldehyde 2-aminonicotinaldehyde Activated_Aldehyde Activated Aldehyde Complex 2-aminonicotinaldehyde->Activated_Aldehyde Coordination Active_Methylene_Compound Active Methylene Compound Intermediate Intermediate Active_Methylene_Compound->Intermediate Lewis_Acid Lewis Acid (e.g., Ce³⁺) Lewis_Acid->Activated_Aldehyde Activated_Aldehyde->Intermediate Condensation 1,8-Naphthyridine 1,8-Naphthyridine Intermediate->1,8-Naphthyridine Cyclization & Dehydration 1,8-Naphthyridine->Lewis_Acid Catalyst Regeneration

Caption: Generalized mechanism for Lewis acid-catalyzed 1,8-naphthyridine synthesis.

Ionic Liquids: "Green" Catalysts and Solvents

Ionic liquids (ILs) have garnered significant attention as environmentally friendly alternatives to volatile organic solvents. Certain ILs can also act as catalysts, promoting reactions through their unique properties.

Featured Catalyst: 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im])

Basic ionic liquids, such as [Bmmim][Im], have been shown to be highly effective catalysts for the Friedländer synthesis of 1,8-naphthyridines, often under solvent-free conditions.[2][4]

Mechanism of Action: The basic nature of the imidazolide anion in [Bmmim][Im] is key to its catalytic activity. It acts as a base to deprotonate the active methylene compound, generating the nucleophile for the initial condensation. The ionic liquid medium also helps to stabilize the intermediates and facilitate the reaction.

Multicomponent Reactions: A Strategy for Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to generating molecular diversity.

Featured Catalyst: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA)

TBBDA serves as an effective Lewis acid catalyst for the one-pot, three-component synthesis of 1,8-naphthyridine derivatives from substituted 2-aminopyridines, various aldehydes, and malononitrile or its derivatives.[6][7] This method is characterized by mild reaction conditions and good to high yields.

Mechanism of Action: TBBDA activates the aldehyde carbonyl group, facilitating a Knoevenagel condensation with the active methylene compound. This is followed by a Michael addition of the 2-aminopyridine and subsequent intramolecular cyclization and aromatization to yield the 1,8-naphthyridine product.

Performance Data Summary

Catalyst ClassFeatured CatalystTypical ConditionsYields (%)Substrate ScopeKey Advantages
Organocatalyst TABODMSO, 80-100 °C65-84[5]Good for methyl ketonesHigh regioselectivity, metal-free
Lewis Acid CeCl₃·7H₂OSolvent-free, grinding, RT90-96Broad for active methylene compoundsMild conditions, simple workup, reusable catalyst
Ionic Liquid [Bmmim][Im]Solvent-free, 80 °Cup to 90[2]Good for various ketonesGreen solvent/catalyst, reusable
MCR Catalyst TBBDAAcetonitrile, RT65-90[7]Good for aromatic aldehydesHigh atom economy, operational simplicity, mild conditions

Detailed Experimental Protocols

Protocol 1: TABO-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine
  • To a solution of 2-aminonicotinaldehyde (1.0 mmol) in DMSO (5 mL) is added TABO (0.2 mmol).

  • The mixture is heated to 90 °C.

  • Acetone (2.0 mmol) is added slowly over 4 hours using a syringe pump.

  • The reaction is stirred at 90 °C for an additional 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-methyl-1,8-naphthyridine.

Protocol 2: CeCl₃·7H₂O-Catalyzed Synthesis of 2,3-Disubstituted-1,8-naphthyridine
  • In a mortar, 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (e.g., dibenzoylmethane, 1.0 mmol), and CeCl₃·7H₂O (0.1 mmol) are combined.

  • The mixture is ground with a pestle at room temperature for 5-10 minutes, until the reaction is complete (monitored by TLC).

  • Cold water is added to the reaction mixture, and the solid product is collected by vacuum filtration.

  • The solid is washed with water and can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-1,8-naphthyridine.

Protocol 3: [Bmmim][Im]-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine
  • 2-Amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol) are dissolved in [Bmmim][Im] (5 mL) in a Schlenk flask.[4]

  • The mixture is stirred at 80 °C for 24 hours.[4]

  • After cooling, the reaction mixture is extracted with diethyl ether and deionized water.[4]

  • The ether phase is collected and evaporated under reduced pressure to give the crude product.[4]

  • The product is purified by silica gel column chromatography to yield 2,3-diphenyl-1,8-naphthyridine.[4]

Conclusion and Future Outlook

The synthesis of 1,8-naphthyridines is a mature field, yet there is still ample room for innovation. While the Friedländer annulation remains a cornerstone, the development of novel catalytic systems continues to enhance the efficiency, selectivity, and sustainability of this important transformation. Organocatalysts like TABO offer excellent regioselectivity, while Lewis acids such as CeCl₃·7H₂O provide a green and cost-effective alternative. Ionic liquids serve a dual role as solvent and catalyst, aligning with the principles of green chemistry. Multicomponent reactions catalyzed by reagents like TBBDA provide a rapid and atom-economical route to diverse 1,8-naphthyridine libraries.

Future research will likely focus on the development of even more active and selective catalysts, particularly for asymmetric synthesis, and the expansion of the substrate scope to include more challenging starting materials. The continued exploration of sustainable and environmentally benign reaction conditions will also be a key driver in this field. As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation catalysts for the synthesis of this vital class of heterocyclic compounds.

References

The Evolving Landscape of 1,8-Naphthyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a wide array of analogs with potent anticancer, antimicrobial, and antiviral properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives, offering a comparative overview of their performance supported by experimental data. We will delve into the causality behind experimental choices in analog design and provide detailed protocols for key assays, empowering researchers in the ongoing quest for novel therapeutics.

The 1,8-Naphthyridine Core: A Versatile Pharmacophore

The 1,8-naphthyridine ring system, a bioisostere of quinoline, is the foundational element of numerous synthetic compounds with significant pharmacological applications.[3] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, crucial for interacting with biological targets.[4] The core can be extensively functionalized at various positions, with modifications at C2, C3, C4, and C7 being particularly influential in modulating biological activity.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting the Machinery of Cell Division

1,8-naphthyridine derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes like topoisomerases and protein kinases, which are critical for cancer cell proliferation.[7][8]

A key SAR trend in anticancer 1,8-naphthyridines involves the substituents at the C2, C3, and C7 positions. For instance, studies have shown that the introduction of a naphthyl group at the C-2 position, along with a C-1 NH and a C-4 carbonyl group, is important for cytotoxicity in various human cancer cell lines, including HeLa, HL-60, and PC-3.[5][9]

Table 1: Comparative Anticancer Activity of 1,8-Naphthyridine Analogs

CompoundR1 (C2-position)R2 (C3-position)R3 (C7-position)Target Cell LineIC50 (µM)Reference
16 NaphthylHHHL-600.1[5]
16 NaphthylHHHeLa0.7[5]
16 NaphthylHHPC-35.1[5]
47 PhenylHalogen-substituted carboxamideMethylMIAPaCa0.41[6][10]
47 PhenylHalogen-substituted carboxamideMethylK-5620.77[6][10]
36 PhenylHalogen-substituted carboxamideMethylPA-11.19[6][10]
29 PhenylHeteroaryl derivativeMethylPA-10.41[6][11]
10c PhenylPyrimidine derivativeMethylMCF71.47[12]
8d PhenylPyrazole derivativeMethylMCF71.62[12]

The data clearly indicates that modifications at the C3 position with halogen-substituted carboxamides or other heterocyclic moieties can lead to potent cytotoxic activity.[6][12] The choice of these substituents is driven by the hypothesis that they can enhance binding to the target protein, potentially through additional hydrophobic or hydrogen bonding interactions.

Mechanism of Action: Topoisomerase Inhibition

A significant number of anticancer 1,8-naphthyridine derivatives exert their effect by targeting topoisomerase II, an enzyme essential for DNA replication and repair.[6][9] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Topoisomerase_Inhibition_Pathway Naphthyridine_Analog Naphthyridine_Analog Topoisomerase_II Topoisomerase_II Naphthyridine_Analog->Topoisomerase_II Binds to Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Naphthyridine_Analog->Cleavage_Complex Stabilizes DNA DNA Topoisomerase_II->DNA Interacts with DNA->Cleavage_Complex Forms Apoptosis Apoptosis Cleavage_Complex->Apoptosis Leads to DNA Strand Breaks &

Caption: Mechanism of action of 1,8-naphthyridine analogs as topoisomerase II inhibitors.

Antimicrobial Activity: A Legacy of Nalidixic Acid

The journey of 1,8-naphthyridines as therapeutic agents began with the discovery of nalidixic acid, the first quinolone antibiotic.[13] This laid the foundation for the development of a plethora of analogs with broad-spectrum antibacterial activity. The primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[14]

Structure-activity relationship studies have revealed that the 4-oxo-1,8-naphthyridine-3-carboxylic acid core is essential for antibacterial activity.[13] Modifications at the N1 and C7 positions have been extensively explored to enhance potency and spectrum. For instance, the introduction of a cyclopropyl group at N1 and a piperazinyl moiety at C7, often with fluorine substitution at C6, has led to highly potent fluoroquinolone antibiotics like enoxacin.[15][16]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 1,8-Naphthyridine Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
Nalidixic Acid E. coli1.0765 mM[17]
Compound 5 L. monocytogenes0.1113 mM[17]
Compound 5 & 6 Resistant E. coli0.1589 mM[17]
Compound 5 & 6 MRSA0.1589 mM[17]
Compound 6 C. albicans<0.0099 mM[17]
ANA-12 M. tuberculosis H37Rv6.25[18][19]
ANC-2, ANA-1, ANA 6–8, ANA-10 M. tuberculosis H37Rv12.5[18][19]

Recent research has focused on conjugating the 1,8-naphthyridine core with other molecules, such as glucosamine, to enhance antimicrobial activity and reduce toxicity.[17] Furthermore, some derivatives have shown promising activity against multi-resistant bacterial strains by potentiating the effect of existing antibiotics.[14]

Antimicrobial_SAR cluster_0 1,8-Naphthyridine Core cluster_1 Key Positions for Modification Core Essential for Activity (4-oxo-3-carboxylic acid) N1 N1-Substitution (e.g., Ethyl, Cyclopropyl) Enhances Potency C7 C7-Substitution (e.g., Piperazine) Broadens Spectrum C6 C6-Substitution (e.g., Fluorine) Increases Potency

Caption: Key SAR features for antimicrobial 1,8-naphthyridine analogs.

Antiviral Activity: A Frontier of Exploration

The antiviral potential of 1,8-naphthyridine derivatives is a growing area of research.[20] Analogs have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and herpes simplex virus (HSV).[21][22] The mechanism of action for antiviral 1,8-naphthyridines is often virus-specific, targeting viral enzymes or replication processes.

For instance, certain 1,6-naphthyridine derivatives have shown potent anti-HCMV activity, with IC50 values significantly lower than the standard drug ganciclovir.[22] These compounds appear to act at the early and late stages of viral replication.[22]

Experimental Protocols

General Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for the preparation of the 1,8-naphthyridine core.[15][23] It involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an active methylene group.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of 2-aminonicotinaldehyde and the active methylene compound (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or choline hydroxide) or an acid to the reaction mixture.[15][24]

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Friedlander_Synthesis_Workflow Start Start Reactants Mix 2-Aminonicotinaldehyde & Active Methylene Compound Start->Reactants Catalyst Add Catalyst (Base or Acid) Reactants->Catalyst Reflux Reflux and Monitor by TLC Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Collect Precipitate Cool->Filter Purify Purify by Recrystallization or Chromatography Filter->Purify End End Purify->End

Caption: A generalized workflow for the Friedländer synthesis of 1,8-naphthyridines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[5][9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of more potent and selective analogs. Future research will likely focus on:

  • Novel Substitutions: Exploring new and diverse substituents at various positions of the naphthyridine ring to fine-tune biological activity and improve pharmacokinetic properties.

  • Hybrid Molecules: Designing hybrid molecules that combine the 1,8-naphthyridine core with other pharmacophores to achieve synergistic effects or target multiple pathways.[4]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for novel analogs to guide further development.

  • Combating Drug Resistance: Developing 1,8-naphthyridine derivatives that are effective against drug-resistant strains of bacteria and cancer cells.

By leveraging the insights from decades of SAR studies and employing modern drug discovery techniques, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

Confirming the Binding Mode of 1,8-Naphthyridine Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological targets, including kinases, polymerases, and metalloenzymes.[1][2][3] Elucidating the precise binding mode of these inhibitors is a cornerstone of any successful drug discovery program. It provides the high-resolution structural and energetic information essential for optimizing potency, selectivity, and pharmacokinetic properties, ultimately driving the rational design of superior therapeutic candidates.

This guide offers an in-depth comparison of the primary experimental techniques employed to confirm the binding mode of 1,8-naphthyridine inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to empower researchers to select the most appropriate methodologies for their specific research questions.

The Crucial Question: How Does Your Inhibitor Bind?

Before embarking on extensive medicinal chemistry efforts, confirming that a 1,8-naphthyridine inhibitor binds to its intended target in the predicted manner is paramount. Answering this question requires a multi-faceted approach, often combining high-resolution structural methods with biophysical and biochemical techniques that provide thermodynamic and kinetic insights into the interaction. The choice of technique is dictated by factors such as the nature of the target protein, the affinity of the inhibitor, and the specific information required.

A Roadmap to Binding Mode Confirmation

The journey to confirming a binding mode is a systematic process of evidence gathering. The following workflow illustrates a typical path, starting from initial biochemical validation to high-resolution structural determination.

cluster_0 Initial Validation cluster_1 Biophysical Characterization cluster_2 High-Resolution Structural Determination Biochemical_Assay Biochemical/Cellular Assay (e.g., Enzyme activity, Reporter assay) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) Biochemical_Assay->ITC Confirm direct binding & quantify interaction SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Biochemical_Assay->SPR Confirm direct binding & quantify interaction CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Biochemical_Assay->CETSA Confirm direct binding & quantify interaction Xray X-ray Crystallography (Atomic-resolution structure) ITC->Xray Guide structural studies NMR NMR Spectroscopy (Solution structure & Dynamics) ITC->NMR Guide structural studies SPR->Xray Guide structural studies SPR->NMR Guide structural studies CETSA->Xray Validate intracellular target engagement CETSA->NMR Validate intracellular target engagement

Caption: A general workflow for confirming inhibitor binding mode.

High-Resolution Structural Techniques: The Gold Standards

The most definitive methods for elucidating a binding mode are those that provide a three-dimensional, atomic-level picture of the inhibitor-target complex.

X-ray Crystallography

X-ray crystallography is widely regarded as the 'gold standard' for determining the precise binding orientation of an inhibitor.[4] It provides a static, high-resolution snapshot of the inhibitor bound within the protein's active site, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and the coordination of metal ions.

Causality Behind Experimental Choices: The primary prerequisite for X-ray crystallography is the ability to grow well-diffracting crystals of the protein-inhibitor complex. This can be achieved through co-crystallization, where the protein and inhibitor are mixed prior to crystallization, or by soaking the inhibitor into pre-existing crystals of the apo-protein.[5] The choice between these methods depends on factors such as the solubility of the inhibitor and the accessibility of the binding site within the crystal lattice.[6]

Illustrative Example: A 1,5-Naphthyridine Inhibitor of ALK5

The X-ray crystal structure of a 1,5-naphthyridine derivative (compound 19) in complex with the transforming growth factor-beta type I receptor (ALK5) was instrumental in confirming its binding mode and guiding further optimization.[7] The structure revealed that the naphthyridine core acts as a scaffold, positioning key substituents to interact with the hinge region and other critical residues within the ATP-binding site.[7]

Experimental Protocol: Ligand Soaking into Protein Crystals

  • Crystal Preparation: Obtain high-quality crystals of the target protein.

  • Soaking Solution Preparation: Prepare a solution of the 1,8-naphthyridine inhibitor in a cryoprotectant-containing buffer that is compatible with the protein crystals. The inhibitor concentration should typically be 10-100 times its dissociation constant (Kd).[8]

  • Soaking: Transfer a protein crystal into a small drop of the soaking solution and incubate for a defined period (e.g., 1-24 hours).

  • Cryo-cooling: Rapidly freeze the soaked crystal in liquid nitrogen to prevent ice crystal formation.[8]

  • Data Collection: Mount the frozen crystal on a goniometer and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. The inhibitor molecule is then built into the electron density, and the entire complex structure is refined to high resolution.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing valuable information on the binding interface, inhibitor conformation, and protein dynamics upon binding.[7][10]

Causality Behind Experimental Choices: NMR is particularly useful when obtaining high-quality crystals for X-ray crystallography is challenging. It can also provide dynamic information that is not accessible through crystallography. Chemical Shift Perturbation (CSP) mapping is a common NMR experiment used to identify the binding site.[11]

Illustrative Example: Naphthyridine Derivatives Binding to Biotin Analogues

While not a protein-inhibitor example, 1H-NMR titrations have been effectively used to study the binding of naphthyridine derivatives to biotin analogues, demonstrating the utility of NMR in characterizing the interactions of this scaffold.[12][13] The downfield shifts of the N-H protons of the naphthyridine receptors upon addition of the biotin guests provided direct evidence of hydrogen bond formation.[12]

Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping

  • Sample Preparation: Prepare a sample of uniformly 15N-labeled protein in a suitable NMR buffer. The protein concentration is typically in the range of 50-200 µM.[10]

  • Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the free protein. This spectrum serves as a fingerprint of the protein's backbone amide groups.

  • Titration: Add increasing amounts of the 1,8-naphthyridine inhibitor to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and monitor the chemical shift changes of the protein's backbone amide signals. Residues with significant chemical shift perturbations are likely located in or near the inhibitor's binding site.[14] The magnitude of the chemical shift changes can be plotted against the ligand concentration to determine the dissociation constant (Kd).[15]

cluster_0 NMR Titration Workflow start Prepare 15N-labeled protein sample ref_spec Acquire 1H-15N HSQC spectrum (reference) start->ref_spec titrate Add increasing concentrations of 1,8-naphthyridine inhibitor ref_spec->titrate acq_spec Acquire 1H-15N HSQC spectrum at each concentration titrate->acq_spec analyze Analyze chemical shift perturbations acq_spec->analyze map Map binding site on protein structure analyze->map kd Determine dissociation constant (Kd) analyze->kd

Caption: Workflow for NMR-based binding site mapping.

Biophysical Techniques: Quantifying the Interaction

While structural techniques provide a static picture of the binding mode, biophysical methods offer quantitative data on the thermodynamics and kinetics of the interaction, which is crucial for understanding the driving forces behind binding and for optimizing inhibitor affinity and residence time.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[16] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[17]

Causality Behind Experimental Choices: ITC is considered the gold standard for determining the thermodynamics of binding. The data obtained can reveal whether the binding is enthalpically or entropically driven, providing valuable insights for structure-activity relationship (SAR) studies.

Experimental Protocol: ITC Titration

  • Sample Preparation: Prepare the protein and 1,8-naphthyridine inhibitor in the exact same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe.[18]

  • Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.

  • Titration: A series of small injections of the inhibitor solution are made into the protein solution. The heat change after each injection is measured.

  • Data Analysis: The heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[19]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface in real-time.[20] It provides kinetic information, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[19]

Causality Behind Experimental Choices: SPR is particularly valuable for determining the binding kinetics of an inhibitor. A slow off-rate (low koff) often translates to a longer duration of action in vivo, which can be a desirable property for a drug candidate.

Experimental Protocol: SPR Kinetic Analysis

  • Protein Immobilization: The target protein is immobilized on an SPR sensor chip.

  • Analyte Injection: A series of concentrations of the 1,8-naphthyridine inhibitor are injected over the sensor surface. The binding is monitored as a change in the refractive index.

  • Dissociation: After the association phase, buffer is flowed over the chip to monitor the dissociation of the inhibitor from the protein.

  • Data Analysis: The resulting sensorgrams (plots of response versus time) are fitted to a kinetic model to determine the on- and off-rates and the affinity of the interaction.[21]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular environment.[4] It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[22]

Causality Behind Experimental Choices: CETSA is invaluable for validating that an inhibitor reaches and binds to its intended target within the complex milieu of a cell. This is a critical step in bridging the gap between in vitro biochemical data and cellular activity.[23]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with the 1,8-naphthyridine inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[24]

Comparative Analysis of Techniques

The following table provides a comparative overview of the key techniques for confirming the binding mode of 1,8-naphthyridine inhibitors.

TechniqueInformation ProvidedResolution/SensitivityThroughputKey AdvantagesKey Limitations
X-ray Crystallography 3D atomic structure of the complexAtomic (~1.5-3.5 Å)LowUnambiguous binding mode determination.[4]Requires well-diffracting crystals; provides a static picture.[3]
NMR Spectroscopy Binding site mapping, solution conformation, dynamicsResidue-levelLow to mediumNo crystallization needed; provides dynamic information.[10]Limited to smaller proteins (<40 kDa); requires isotope labeling.[2]
Isothermal Titration Calorimetry (ITC) Kd, stoichiometry, ΔH, ΔSpM to mMLowLabel-free; provides a complete thermodynamic profile.[17]Requires relatively large amounts of pure protein.
Surface Plasmon Resonance (SPR) kon, koff, KdpM to mMMediumReal-time kinetic data; label-free.[20]Protein immobilization can affect activity; potential for artifacts.
Cellular Thermal Shift Assay (CETSA) Target engagement in cellsQualitative to semi-quantitative (EC50)Medium to highPhysiologically relevant; confirms intracellular binding.[4]Indirect measure of binding; not all proteins show a thermal shift.

Conclusion: An Integrated Approach for Confident Binding Mode Confirmation

Confirming the binding mode of 1,8-naphthyridine inhibitors is a critical endeavor in modern drug discovery. No single technique provides all the necessary information. Therefore, a judicious and integrated approach, combining high-resolution structural methods with biophysical and cellular techniques, is essential for building a comprehensive and validated understanding of how an inhibitor interacts with its target. This knowledge is the bedrock upon which successful lead optimization and the development of novel therapeutics are built.

References

A Comparative Analysis of the Biological Activity of Naphthyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. With six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—the structural arrangement of the nitrogen atoms profoundly influences the molecule's biological properties. While the 1,8-naphthyridine core, famously represented by the antibacterial agent nalidixic acid, has been extensively studied, the therapeutic potential of its isomeric counterparts is a burgeoning field of research.[1][2] This guide provides a comparative analysis of the biological activities of naphthyridine isomers, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data.

The Isomeric Landscape of Naphthyridine Activity

The position of the nitrogen atoms within the bicyclic structure dictates the electronic distribution and steric hindrance of the molecule, thereby influencing its interaction with biological targets. While direct comparative studies of all six isomers under identical experimental conditions are limited, analysis of existing literature provides valuable insights into their differential activities.

Comparative Efficacy in Oncology

Naphthyridine derivatives have emerged as promising anticancer agents, exerting their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and modulation of critical signaling pathways.[1][3]

In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives from different naphthyridine isomer classes against various human cancer cell lines. It is important to note that these results are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.[4]

Table 1: Anticancer Activity (IC50 in µM) of 1,8-Naphthyridine Derivatives [1]

CompoundCell LineIC50 (µM)
Compound 47MIAPaCa (Pancreatic)0.41
Compound 47K-562 (Leukemia)0.77
Compound 29PA-1 (Ovarian)0.41
Compound 29SW620 (Colon)1.4
Compound 36PA-1 (Ovarian)1.19

Table 2: Anticancer Activity (IC50 in µM) of Other Naphthyridine Isomers

IsomerDerivative/CompoundCancer Cell LineIC50 (µM)Reference
1,6-NaphthyridineAaptamineNT2 (Embryonal Carcinoma)-[3]
1,7-NaphthyridineBisleuconothine ASW480 (Colon)2.74[3]
1,7-NaphthyridineBisleuconothine AHCT116 (Colon)3.18[3]
2,7-NaphthyridineEupolauridine N-oxideOvarian Cancer3.5[3]
2,7-NaphthyridineEupolauridine N-oxideNon-small-cell Lung1.77[3]
Mechanisms of Action & Signaling Pathways

The anticancer activity of naphthyridine isomers is often attributed to their ability to interfere with crucial cellular processes.

1,8-Naphthyridine Derivatives: Many compounds from this class, such as vosaroxin, function as topoisomerase II inhibitors.[5] By stabilizing the enzyme-DNA covalent complex, they introduce double-strand breaks in DNA, ultimately triggering apoptosis.[1]

Topoisomerase_II_Inhibition 1,8-Naphthyridine 1,8-Naphthyridine Topoisomerase II Topoisomerase II 1,8-Naphthyridine->Topoisomerase II Binds to DNA DNA Topoisomerase II->DNA Acts on DNA_Cleavage_Complex DNA Cleavage Complex Topoisomerase II->DNA_Cleavage_Complex Stabilizes Apoptosis Apoptosis DNA_Cleavage_Complex->Apoptosis Leads to

Caption: Inhibition of Topoisomerase II by 1,8-Naphthyridine Derivatives.

1,7-Naphthyridine Derivatives: A notable example is Bisleuconothine A, a naturally occurring alkaloid that has been shown to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[3][6]

Wnt_Signaling_Inhibition Bisleuconothine_A Bisleuconothine A (1,7-Naphthyridine) Wnt_Signaling Wnt Signaling Pathway Bisleuconothine_A->Wnt_Signaling Inhibits Cell_Proliferation Cell_Proliferation Wnt_Signaling->Cell_Proliferation Promotes Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth Drives

Caption: Inhibition of Wnt Signaling by a 1,7-Naphthyridine Derivative.

1,6-Naphthyridine Derivatives: Certain derivatives of this isomer have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the development of colorectal and liver cancers.[7][8] Inhibition of FGFR4 disrupts downstream signaling pathways, leading to reduced tumor growth.[7]

1,5-Naphthyridine Derivatives: Some derivatives have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5). The TGF-β signaling pathway is involved in cell growth, differentiation, and apoptosis, and its dysregulation is linked to cancer.[9]

2,7-Naphthyridine Derivatives: Recent research has highlighted 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase.[10] MASTL inhibition can lead to mitotic catastrophe and is a potential therapeutic strategy for cancer.[10]

Comparative Efficacy in Microbiology

The antimicrobial properties of naphthyridine derivatives, particularly the 1,8-isomer, are well-established, with nalidixic acid being a landmark example.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial and fungal strains.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Naphthyridine Isomers

IsomerDerivative/CompoundMicroorganismMIC (µg/mL)Reference
1,8-NaphthyridineNalidixic AcidEscherichia coli-[11]
1,5-NaphthyridineCanthin-6-oneStaphylococcus aureus0.49[3]
1,5-NaphthyridineCanthin-6-oneEscherichia coli3.91[3]
1,5-Naphthyridine10-methoxycanthin-6-oneCandida albicans7.81[1]
2,7-NaphthyridineEupolauridineCandida albicans1.56[3]

A comparative study on the antileishmanial activity of fused 1,5- and 1,8-naphthyridines revealed that the 1,8-derivatives exhibited greater leishmanicidal activity.[12][13]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of naphthyridine derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat the cells with various concentrations of the naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_Inoculum Prepare standardized microbial inoculum Inoculate_Tubes Inoculate tubes/wells with microbial suspension Prepare_Inoculum->Inoculate_Tubes Serial_Dilution Perform serial dilutions of naphthyridine derivative Serial_Dilution->Inoculate_Tubes Incubate_18_24h Incubate at 37°C for 18-24h Inoculate_Tubes->Incubate_18_24h Visual_Inspection Visually inspect for turbidity (growth) Determine_MIC Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for MIC Determination.

Step-by-Step Protocol:

  • Serial Dilutions: Prepare a series of twofold dilutions of the naphthyridine derivative in a liquid growth medium in test tubes or a 96-well microplate.

  • Inoculation: Inoculate each tube or well with a standardized suspension of the test microorganism.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the tubes or plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: After incubation, visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

This comparative analysis underscores the vast therapeutic potential residing within the diverse isomeric landscape of the naphthyridine scaffold. While the 1,8-isomer has historically dominated the field, emerging research on other isomers reveals unique and potent biological activities. The anticancer and antimicrobial data presented here, though not directly comparable in all cases, highlight the promise of 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridine derivatives as valuable leads in drug discovery.

Future research should focus on systematic, head-to-head comparative studies of all six naphthyridine isomers against a standardized panel of cancer cell lines and microbial strains. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. Elucidating the precise molecular targets and signaling pathways for each isomer will be crucial for optimizing their clinical potential. The continued exploration of this versatile heterocyclic system holds great promise for the development of novel therapies for a wide range of diseases.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Chloro-1,8-naphthyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, known to produce compounds with a wide array of biological activities, including the potent inhibition of protein kinases.[1][2] The introduction of a chloro group at the 4-position of this scaffold provides a reactive handle for synthetic diversification, allowing for the generation of extensive inhibitor libraries. However, with the vast and structurally related landscape of the human kinome, the paramount challenge is not just potency, but selectivity.[3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising therapeutic program.[4][5]

This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of novel 4-chloro-1,8-naphthyridine-based kinase inhibitors. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize their compounds and make data-driven decisions.

The Criticality of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[7] However, the ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome.[8] This conservation is the primary reason why achieving inhibitor selectivity is so challenging.

An inhibitor that binds to multiple unintended kinases can trigger a cascade of off-target effects, leading to cellular toxicity or even paradoxical pathway activation.[5][9] Therefore, a thorough understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

A Multi-tiered Approach to Selectivity Profiling

Assessing the selectivity of a novel inhibitor is not a single experiment but a tiered process. We begin with broad, high-throughput screens to cast a wide net and identify potential on- and off-targets. This is followed by more focused, quantitative assays to confirm and precisely measure the potency of these interactions. Finally, cell-based assays are employed to understand how the inhibitor behaves in a more physiologically relevant context.

Tier 1: Broad Kinome Screening

The initial step is to profile the inhibitor against a large panel of kinases to get a global view of its selectivity. The KINOMEscan™ platform is a widely used and powerful tool for this purpose.[7] This competition binding assay measures the ability of a test compound to displace a ligand from the active site of a kinase. The results are typically reported as the percentage of the ligand remaining, with a lower percentage indicating a stronger interaction.

Alternatively, activity-based assays using large kinase panels can be employed. Several commercial services offer profiling against hundreds of kinases, providing a comprehensive initial assessment.[6]

Tier 2: Quantitative IC50 Determination

Once a set of potential targets and off-targets has been identified from the broad screen, the next step is to quantify the potency of the inhibitor against these kinases. This is typically done by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

The ADP-Glo™ Kinase Assay is a robust and versatile luminescent assay that can be used to measure the activity of virtually any ADP-generating enzyme, including kinases.[10] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocols

Kinase Selectivity Profiling using a Luminescent ADP Detection Assay (Illustrative Example)

This protocol describes a method for determining the IC50 values of a hypothetical this compound-based inhibitor, "Cpd-X," against its intended target (e.g., Aurora Kinase A) and a key off-target identified in a broad screen (e.g., VEGFR2). For comparison, we will also profile a well-characterized, alternative Aurora Kinase inhibitor, Alisertib (MLN8237).

Materials:

  • Recombinant human Aurora Kinase A and VEGFR2 (e.g., from Promega or Carna Biosciences).

  • Suitable peptide substrates for each kinase.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Cpd-X and Alisertib, dissolved in DMSO.

  • Kinase reaction buffer (specific to each kinase, typically provided with the enzyme).

  • White, opaque 384-well assay plates.

  • A plate-reading luminometer.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Cpd-X and Alisertib in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compounds to the appropriate wells. Include DMSO-only wells as a "no inhibitor" control.

    • Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to ensure a sensitive assay.

    • Add 4 µL of the kinase reaction master mix to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor against each kinase.

Data Presentation and Comparative Analysis

The quantitative data generated from the IC50 determinations should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity of Cpd-X and Alisertib

KinaseCpd-X IC50 (nM)Alisertib IC50 (nM)
Aurora Kinase A151.2
Aurora Kinase B3519
VEGFR2850>10,000
Other Kinase 1>10,000>10,000
Other Kinase 22,5005,000

(Note: The data in this table is illustrative and does not represent actual experimental results.)

This table allows for a direct comparison of the potency and selectivity of Cpd-X with a known inhibitor. In this hypothetical example, Cpd-X is a potent inhibitor of Aurora Kinase A and B, but it also shows significant activity against VEGFR2, indicating a potential off-target liability. Alisertib, in contrast, is more selective for the Aurora kinases.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for conveying complex biological pathways and experimental procedures.

G cluster_0 Aurora Kinase Signaling in Mitosis Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt Aurora_A Aurora Kinase A PI3K_Akt->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora Kinase B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Caption: Simplified signaling pathway of Aurora kinases in mitosis.

G cluster_1 IC50 Determination Workflow Compound_Dilution Prepare Serial Dilutions of Inhibitors Kinase_Reaction Set up Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Compound_Dilution->Kinase_Reaction Incubation_1 Incubate 1 hr at RT Kinase_Reaction->Incubation_1 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation_1->ADP_Glo_Reagent Incubation_2 Incubate 40 min at RT ADP_Glo_Reagent->Incubation_2 Detection_Reagent Add Kinase Detection Reagent Incubation_2->Detection_Reagent Incubation_3 Incubate 30-60 min at RT Detection_Reagent->Incubation_3 Luminescence_Reading Read Luminescence Incubation_3->Luminescence_Reading Data_Analysis Calculate IC50 Luminescence_Reading->Data_Analysis

Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.

Conclusion and Future Directions

The assessment of inhibitor selectivity is a cornerstone of modern drug discovery. For novel chemical entities like this compound-based kinase inhibitors, a rigorous and multi-faceted approach is essential to build a comprehensive understanding of their biological activity. By combining broad kinome screening with quantitative biochemical assays and, ultimately, cell-based characterization, researchers can confidently identify compounds with the desired potency and selectivity profile for further development. The methodologies outlined in this guide provide a robust framework for this critical evaluation, enabling the selection of the most promising candidates and minimizing the risk of late-stage failures due to unforeseen off-target effects.

References

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The journey from a promising chemical structure to a viable therapeutic agent is paved with extensive research, where both computational and experimental data play crucial and increasingly intertwined roles. This guide provides an in-depth comparison of these two approaches, offering insights into their respective strengths, limitations, and the synergistic potential they hold for accelerating the development of novel 1,8-naphthyridine-based drugs.

The Digital Microscope: Computational Approaches in 1,8-Naphthyridine Research

Computational chemistry provides a powerful lens to scrutinize the molecular world of 1,8-naphthyridine derivatives, offering predictions and insights that can guide and refine experimental work.[4] Techniques like Density Functional Theory (DFT) and molecular docking have become indispensable tools for understanding molecular structure, reactivity, and biological interactions.[5][6]

Unveiling Molecular Landscapes with Density Functional Theory (DFT)

DFT calculations are a cornerstone of quantum chemical methods used to investigate the electronic structure of molecules.[4] For 1,8-naphthyridine derivatives, DFT is instrumental in predicting optimized molecular geometries, electronic properties, and spectroscopic signatures. A common and effective approach involves using the B3LYP functional with a 6-311G(d,p) basis set for geometry optimization.[4]

Key Insights from DFT Studies:

  • Structural Optimization: Predicts the most stable three-dimensional conformation of a molecule, which is crucial for understanding its interaction with biological targets.

  • Electronic Properties: Calculates parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are vital for predicting reactivity and electronic transitions.

  • Spectroscopic Prediction: Can forecast spectroscopic data, such as IR and NMR spectra, which aids in the characterization of newly synthesized compounds.[7]

Predicting Biological Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of 1,8-naphthyridine derivatives, docking studies are pivotal in understanding their mechanism of action by visualizing their interactions with specific biological targets, such as enzymes or DNA.[9][10] For instance, the inhibition of DNA gyrase, a type II topoisomerase, is a known mechanism of action for many antimicrobial 1,8-naphthyridine derivatives, and docking studies can elucidate the specific binding modes and interactions responsible for this inhibition.[1][9]

Table 1: Representative Computational Data for 1,8-Naphthyridine Derivatives

Derivative/StudyComputational MethodKey FindingsReference
Various 1,8-NaphthyridinesDFT (B3LYP/6-31(d))Calculated electronic properties to correlate with biological activity.[5]
Novel 1,8-Naphthyridine AnalogsMolecular Docking (against DNA Topoisomerase II)Revealed substantial interactions and superior binding affinities compared to standard drugs.[6][11]
1,8-Naphthyridine-3-carbonitrile derivativesMolecular Docking (against InhA from M. tuberculosis)Evaluated binding patterns in the active site to understand anti-mycobacterial activity.[10]

The Benchtop Reality: Experimental Validation and Discovery

While computational methods provide invaluable predictions, experimental data remains the gold standard for validating theoretical models and uncovering unforeseen biological activities. The synthesis of novel 1,8-naphthyridine derivatives, followed by their thorough characterization and biological evaluation, forms the bedrock of drug discovery in this field.

Synthesis and Spectroscopic Characterization

The synthesis of 1,8-naphthyridine derivatives often involves multi-step reactions, starting from readily available precursors.[5][10] Once synthesized, a battery of spectroscopic techniques is employed to confirm the chemical structure and purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.[10][12]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[12][13]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state, offering the most accurate comparison for computationally optimized geometries.[7]

Evaluating Biological Activity: From In Vitro Assays to Mechanistic Studies

The ultimate goal of synthesizing new 1,8-naphthyridine derivatives is to identify compounds with potent and selective biological activity. This is achieved through a variety of in vitro assays.

  • Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) is determined to assess the potency of a compound against various bacterial and fungal strains.[9][14] The broth microdilution method is a commonly used technique for this purpose.[1][9]

  • Anticancer Activity: The cytotoxic effects of derivatives are evaluated against different cancer cell lines using assays like the MTT assay, which measures cell viability. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is a key metric.

Table 2: Representative Experimental Data for 1,8-Naphthyridine Derivatives

Derivative/StudyExperimental AssaysKey FindingsReference
7-acetamido-1,8-naphthyridin-4(1H)-oneBroth microdilution (MIC determination)No direct antibacterial activity but potentiated the activity of fluoroquinolone antibiotics.[9][14]
Novel bis(trifluoromethyl)phenyl-quinoline-benzamide-[9][15]-naphthyridine derivativesCytotoxicity against MCF-7, A549, and SiHa cell linesDisplayed potent anticancer activity with low IC₅₀ values.[16]
1,8-Naphthyridine-3-carbonitrile derivativesMABA assay against M. tuberculosisDemonstrated significant anti-tuberculosis activity with MIC values as low as 6.25 μg/mL.[10][17]

The Synergy of Simulation and Synthesis: A Comparative Analysis

The true power in modern drug discovery lies in the integration of computational and experimental approaches. Computational studies can significantly narrow down the vast chemical space of possible 1,8-naphthyridine derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates.

For example, a molecular docking study might predict that a particular substitution pattern on the 1,8-naphthyridine core will lead to enhanced binding to a specific enzyme. This hypothesis can then be tested by synthesizing the predicted compound and evaluating its activity in an experimental assay. Conversely, unexpected results from experimental screening can be rationalized and understood through subsequent computational analysis.

A crucial aspect of this synergy is the validation of computational models against experimental data. When a computational method accurately predicts the biological activity of a series of compounds, its predictive power for designing new, even more potent derivatives is significantly enhanced.

Below is a diagram illustrating the iterative and synergistic relationship between computational and experimental workflows in the development of 1,8-naphthyridine derivatives.

Computational_Experimental_Workflow cluster_computational Computational Arm cluster_experimental Experimental Arm comp_design In Silico Design & Ligand Selection dft DFT Calculations (Geometry, Electronics) comp_design->dft Hypothesize Structures synthesis Chemical Synthesis comp_design->synthesis Prioritized Candidates docking Molecular Docking (Binding Prediction) dft->docking Optimized Geometries qsar QSAR Modeling (Activity Prediction) docking->qsar Binding Scores qsar->comp_design Refine Design characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization Purified Compounds bio_assay Biological Assays (MIC, IC50) characterization->bio_assay Confirmed Structures bio_assay->docking Validate Predictions sar Structure-Activity Relationship (SAR) bio_assay->sar Activity Data sar->qsar Data for Model Building sar->synthesis Guide Next Generation

Caption: Interplay between computational and experimental workflows.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of 1,8-naphthyridine derivatives against bacterial strains, a fundamental assay in antimicrobial drug discovery.[1]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (e.g., E. coli, S. aureus) at ~5 x 10⁵ CFU/mL

  • Stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

  • Growth control (broth with bacterial inoculum)

Procedure:

  • Preparation of Drug Dilutions:

    • Add 100 µL of MHB to all wells of the microtiter plate.

    • Add 100 µL of the stock solution of the 1,8-naphthyridine derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well containing the drug dilutions and the growth control well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow start Start prep_plate Prepare 96-well plate with 100 µL MHB per well start->prep_plate add_drug Add 100 µL of drug stock to first well prep_plate->add_drug serial_dilute Perform 2-fold serial dilutions add_drug->serial_dilute add_inoculum Inoculate wells with 10 µL of bacterial suspension serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The development of 1,8-naphthyridine derivatives as therapeutic agents is a vibrant and promising area of research.[18][19] The integration of computational and experimental approaches has proven to be a powerful strategy for accelerating the discovery and optimization of novel drug candidates. As computational methods become more sophisticated and experimental techniques more sensitive, the synergy between these two domains will undoubtedly lead to the development of more effective and safer 1,8-naphthyridine-based medicines to address a wide range of diseases.[2][3]

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-1,8-naphthyridine, a heterocyclic compound whose precise disposal protocol necessitates a conservative and informed approach due to the absence of a specific, publicly available Safety Data Sheet (SDS).

In the absence of direct data, this guide is built upon the foundational principles of chemical safety, drawing logical inferences from structurally analogous compounds and adhering to established guidelines for the disposal of chlorinated hazardous waste. By understanding the causality behind each procedural step, laboratory personnel can confidently manage the disposal of this compound, mitigating risks and ensuring regulatory compliance.

A Conservative Approach to Hazard Assessment

Given the lack of a dedicated SDS for this compound, a cautious approach is mandatory. We must infer its potential hazards from structurally similar compounds. For instance, related chlorinated naphthyridine and naphthalic anhydride derivatives are known to be hazardous.[1][2] Based on these analogs, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed.

  • A cause of skin and eye irritation.

  • A potential cause of respiratory irritation. [1][2]

Therefore, all handling and disposal procedures should be conducted with the assumption that this compound possesses these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, from experimental use to disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]

The rationale for this level of PPE is to create a comprehensive barrier against the primary routes of exposure: dermal contact, ocular contact, and inhalation.

Quantitative Data Summary: Hazard and Precautionary Statements

The following table summarizes the key hazard (H) and precautionary (P) statements associated with structurally similar compounds. These should be applied to the handling and disposal of this compound as a precautionary measure.

Statement TypeCodeDescription
Hazard H302Harmful if swallowed.[2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash skin thoroughly after handling.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P301+P317IF SWALLOWED: Get medical help.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P501Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Spill Management: A Step-by-Step Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and prevent environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of prescribed PPE.

  • Contain the Spill:

    • For solid spills , carefully sweep up the material to avoid generating dust. A HEPA-filtered vacuum can also be used for larger quantities.

    • For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collect Waste: Place all contaminated materials, including the spilled substance, absorbent materials, and any contaminated cleaning supplies (e.g., wipes), into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All materials used in the decontamination process, including wipes and contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal Protocol: A Systematic Approach

The disposal of this compound and its associated waste must be handled in a manner that is compliant with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, compatible hazardous waste container.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". The label should also include the approximate quantity and date of accumulation.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.

The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration.[4][5][6][7] This process is designed to ensure the complete destruction of the compound into less harmful components. However, this must be carried out in a specialized facility equipped to handle the resulting byproducts, such as hydrogen chloride.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound & Contaminated Materials B Select Compatible Hazardous Waste Container A->B C Label Container: 'HAZARDOUS WASTE' Chemical Name & Date B->C D Securely Seal Container C->D E Store in Designated, Secondary Containment Area D->E F Arrange Pickup with Licensed Disposal Contractor E->F G Complete Waste Manifest & Transfer Custody F->G H Confirmation of Proper Disposal (e.g., Incineration) G->H

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, 4-Chloro-1,8-naphthyridine and its analogs are pivotal building blocks. Their unique chemical architecture makes them indispensable in the synthesis of novel therapeutic agents. However, their reactivity and potential hazards necessitate a robust and informed approach to laboratory handling. This guide, grounded in established safety protocols and practical experience, provides a comprehensive framework for the safe and effective use of this compound, ensuring the well-being of researchers and the integrity of your work.

Immediate Safety and Hazard Assessment

Before any manipulation of this compound, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound can be elusive, data from structurally similar chlorinated naphthyridines and other halogenated aromatic compounds provide a strong basis for a conservative safety assessment.[1] The primary hazards associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to significant damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion of the compound can be toxic.[4]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when working with this compound. The following table summarizes the essential PPE, with explanations rooted in the principles of chemical resistance and exposure prevention.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum)Nitrile offers excellent protection against a wide variety of solvents and chemicals for incidental contact.[5][6] For extended contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves like butyl rubber or Viton, which have good resistance to chlorinated and aromatic solvents.[5][6][7] Always inspect gloves for tears or punctures before use and remove them immediately if contamination occurs.[5] Never reuse disposable gloves.
Eye and Face Protection Safety glasses with side shields (minimum); Chemical splash gogglesSafety glasses provide basic impact protection. However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended, especially when handling solutions or performing reactions. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Body Protection Flame-resistant laboratory coatA fully buttoned lab coat protects your skin and personal clothing from accidental splashes. Ensure the material is appropriate for the solvents being used.
Respiratory Protection Use in a certified chemical fume hoodAll manipulations of solid this compound and its solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][8] The sash should be kept as low as possible.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.

Preparation and Weighing
  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[1]

  • Assemble Equipment: Before handling the compound, ensure all necessary glassware, spatulas, and other equipment are clean, dry, and readily accessible within the fume hood.

  • Weighing the Compound:

    • Tare a suitable, sealed container on the balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound to the container.

    • Seal the container before removing it from the fume hood to transport it back to the balance for final weighing. This "weighing by difference" method minimizes the risk of releasing dust into the laboratory environment.

Reaction Setup and Monitoring
  • Inert Atmosphere: Many reactions involving halogenated heterocycles are sensitive to air and moisture. Ensure your reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) before adding this compound.

  • Solvent Addition: Add solvents via a syringe or cannula to a sealed reaction flask to prevent splashing and vapor release.

  • Reagent Addition: Add this compound, either as a solid or in solution, carefully to the reaction vessel.

  • Constant Monitoring: Regularly check the reaction for any unexpected changes in temperature, pressure, or color.

Disposal Plan: Responsible Management of Halogenated Waste

Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety. Halogenated organic compounds require special handling.[8]

  • Waste Segregation: All waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[1][8] Do not mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[9]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of its contents.

  • Rinsate Collection: When cleaning glassware that has been in contact with this compound, the initial solvent rinses should also be collected in the halogenated waste container.[1]

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.[1]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for disposal as halogenated waste. For larger spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for Handling this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Prep 1. Designate Fume Hood Workspace PPE 2. Don Appropriate PPE Prep->PPE Equip 3. Assemble Equipment PPE->Equip Weigh 4. Weigh Compound in Sealed Container Equip->Weigh React 5. Perform Reaction in Fume Hood Weigh->React Decon 6. Decontaminate Glassware React->Decon Segregate 7. Segregate Halogenated Waste Decon->Segregate Dispose 8. Follow Institutional Disposal Protocol Segregate->Dispose Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, minimizing risks and fostering a secure laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet for any chemical as the ultimate source of information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.